KRH102140
Description
Properties
CAS No. |
864769-01-7 |
|---|---|
Molecular Formula |
C25H24FNO |
Molecular Weight |
373.4714 |
IUPAC Name |
N-(2-fluorobenzyl)-2-methyl-2-phenethyl-2H-chromen-6-amine |
InChI |
InChI=1S/C25H24FNO/c1-25(15-13-19-7-3-2-4-8-19)16-14-20-17-22(11-12-24(20)28-25)27-18-21-9-5-6-10-23(21)26/h2-12,14,16-17,27H,13,15,18H2,1H3 |
InChI Key |
FOHRWJRCGKNFPV-UHFFFAOYSA-N |
SMILES |
FC1=CC=CC=C1CNC2=CC=C(OC(CCC3=CC=CC=C3)(C)C=C4)C4=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KRH102140; KRH-102140; KRH 102140; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of KRH102140: A Technical Guide to its Action as a PHD2 Activator and Angiogenesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRH102140 is a potent small molecule activator of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the cellular oxygen-sensing pathway. By activating PHD2, this compound triggers the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of hypoxic responses. This leads to the downregulation of HIF-1α target genes essential for angiogenesis and cellular metabolism, ultimately resulting in the inhibition of new blood vessel formation. This technical guide provides a detailed overview of the mechanism of action of this compound, including its effects on the HIF-1α signaling pathway, quantitative data on its activity, and detailed protocols for key experimental validations.
Introduction
Hypoxia, a condition of low oxygen tension, is a characteristic feature of the tumor microenvironment and is associated with tumor progression, metastasis, and resistance to therapy. A critical mediator of the cellular response to hypoxia is the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1] HIFs are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α or HIF-2α) and a constitutively expressed β-subunit (HIF-1β).[1]
Under normoxic conditions, specific proline residues on HIF-1α are hydroxylated by a family of oxygen-dependent prolyl hydroxylases (PHDs).[1] This hydroxylation event is a crucial step for the recognition of HIF-1α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for rapid proteasomal degradation.[1] In hypoxic conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous target genes involved in angiogenesis, glucose metabolism, and cell survival.[1]
This compound, with the chemical name (2-Fluorobenzyl)-(2-methyl-2-phenyl-2H-chromen-6-yl_-amine), has been identified as a potent activator of PHD2. By enhancing PHD2 activity even under hypoxic conditions, this compound effectively destabilizes HIF-1α, thereby inhibiting downstream angiogenic processes. This document details the molecular mechanism of this compound and provides the necessary technical information for its study and potential development.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the activation of PHD2, which in turn leads to the suppression of the HIF-1α signaling pathway.
Activation of PHD2 and Subsequent HIF-1α Degradation
This compound directly enhances the enzymatic activity of PHD2. This activation leads to the hydroxylation of proline residues on the HIF-1α subunit, even in low oxygen environments. The hydroxylated HIF-1α is then recognized by the VHL E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Studies have shown that this compound is more efficient at suppressing HIF-1α than its structural analog, KRH102053.[1]
Caption: Signaling pathway of this compound action.
Downregulation of HIF-1α Target Genes
The degradation of HIF-1α prevents its accumulation and subsequent transcriptional activity. This compound has been shown to decrease the mRNA levels of several HIF-1α-regulated downstream target genes that are crucial for angiogenesis and energy metabolism.[1] These include:
-
Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that stimulates the formation of new blood vessels.
-
Adrenomedullin (ADM): A peptide with angiogenic and cell growth-promoting activities.
-
Glucose Transporter 1 (Glut1): Facilitates the transport of glucose across the plasma membrane.
-
Aldolase A and Enolase 1: Glycolytic enzymes involved in cellular energy production.
-
Monocarboxylate Transporter 4 (MCT4): Involved in the transport of lactate and other monocarboxylates.
Inhibition of Angiogenesis
By downregulating key pro-angiogenic factors like VEGF and ADM, this compound effectively inhibits angiogenesis. This has been experimentally demonstrated through the inhibition of tube formation in human umbilical vein endothelium cells (HUVECs).[1]
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Cell Line/System | Value | Reference |
| PHD2 Activation | HPLC-based assay | Recombinant PHD2 | Increased activity by 15.4% | |
| HIF-1α Suppression | Western Blot | Human Osteosarcoma (HOS) cells | More potent than KRH102053 | [1] |
| IC50/EC50 | Not Reported | Not Applicable | Not Reported |
Table 2: Effect of this compound on Gene Expression
| Target Gene | Cell Line | Concentration | Fold Change (mRNA) | Reference |
| VEGF | HOS | 2 µM & 20 µM | Concentration-dependent decrease | |
| Adrenomedullin | HOS | Not Specified | Decreased | [1] |
| Glut1 | HOS | Not Specified | Decreased | [1] |
| Aldolase A | HOS | Not Specified | Decreased | [1] |
| Enolase 1 | HOS | Not Specified | Decreased | [1] |
| MCT4 | HOS | Not Specified | Decreased | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
-
Human Osteosarcoma (HOS) Cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Human Umbilical Vein Endothelial Cells (HUVECs): Cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors at 37°C in a humidified atmosphere of 5% CO2.
Western Blot Analysis for HIF-1α
-
Cell Lysis: HOS cells are treated with this compound under hypoxic conditions (1% O2). Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against HIF-1α overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from treated HOS cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Real-time PCR is performed using a SYBR Green master mix and gene-specific primers for VEGF, ADM, Glut1, Aldolase A, Enolase 1, MCT4, and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
In Vitro Tube Formation Assay
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in EGM-2 medium containing various concentrations of this compound.
-
Incubation: The plate is incubated at 37°C under normoxic or hypoxic conditions for 4-18 hours.
-
Visualization and Quantification: Tube formation is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points.
Caption: Workflow of key experimental procedures.
Conclusion
This compound represents a promising therapeutic agent that targets the HIF-1α signaling pathway through the activation of PHD2. Its ability to promote the degradation of HIF-1α and subsequently inhibit angiogenesis provides a strong rationale for its further investigation in diseases characterized by pathological neovascularization, such as cancer. The technical information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the characterization and advancement of this compound and similar compounds. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
KRH102140: A Potent Activator of PHD2 for the Inhibition of Angiogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of KRH102140, a small molecule activator of Prolyl Hydroxylase Domain 2 (PHD2). This compound has demonstrated significant potential as a therapeutic agent by targeting the hypoxia-inducible factor (HIF-1α) pathway, a critical regulator of angiogenesis and cancer progression. This document details the mechanism of action of this compound, presents its known quantitative data, outlines detailed protocols for key experimental assays, and provides visual representations of its signaling pathway and experimental workflows.
Introduction
Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a key driver of tumor progression and metastasis. A primary cellular response to hypoxia is mediated by the stabilization of the alpha subunit of the transcription factor, Hypoxia-Inducable Factor 1 (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by a family of prolyl hydroxylase domain (PHD) enzymes, with PHD2 being the primary oxygen sensor. This hydroxylation event targets HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.
In hypoxic conditions, the oxygen-dependent activity of PHD enzymes is diminished, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of a vast array of target genes. These genes are involved in crucial processes for tumor survival and growth, including angiogenesis, glucose metabolism, and cell survival.
This compound has been identified as a potent, small molecule activator of PHD2.[1] By enhancing the activity of PHD2 even under hypoxic conditions, this compound promotes the degradation of HIF-1α, thereby inhibiting the downstream signaling cascade that drives angiogenesis and tumor progression.[1] This guide provides an in-depth analysis of the available scientific data on this compound.
Mechanism of Action
The primary mechanism of action of this compound is the activation of the PHD2 enzyme.[1] This activation enhances the hydroxylation of proline residues (specifically Pro402 and Pro564) on the HIF-1α subunit. The hydroxylation of these residues creates a binding site for the VHL E3 ubiquitin ligase complex, which subsequently polyubiquitinates HIF-1α, marking it for rapid degradation by the proteasome.
By promoting the degradation of HIF-1α, this compound effectively suppresses the expression of HIF-1α target genes.[1] These include key regulators of angiogenesis such as Vascular Endothelial Growth Factor (VEGF), as well as genes involved in glucose metabolism like Glucose Transporter 1 (GLUT1), Aldolase A, and Enolase 1.[1] The downregulation of these pro-angiogenic and metabolic factors ultimately leads to the inhibition of new blood vessel formation, a critical process for tumor growth.[1]
Caption: Signaling pathway of this compound as a PHD2 activator.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| PHD2 Activity | 15.4% increase | HPLC-based enzymatic assay | Recombinant PHD2 | [1] |
| HIF-1α Inhibition (IC50) | 12.2 µM | Western Blot | Human Osteosarcoma (HOS) cells | [1] |
Table 2: Effective Concentrations in Cellular Assays
| Assay | Concentration(s) | Cell Line | Effect | Reference |
| HIF-1α Protein Reduction | 2 µM and 20 µM | HOS cells | Significant reduction in HIF-1α levels | [1] |
| Tube Formation Assay | 2 µM and 20 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of tube formation under hypoxia | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. Disclaimer: As the full text of the primary research article was not accessible, the following protocols are based on standard laboratory procedures and may not reflect the exact parameters used in the original study.
Cell Culture and Hypoxia Induction
-
Cell Lines:
-
Human Osteosarcoma (HOS) cells
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
-
Culture Medium:
-
HOS cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HUVECs: Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors.
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Hypoxia Induction:
-
Cells are placed in a modular incubator chamber.
-
The chamber is flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2.
-
The chamber is sealed and incubated at 37°C for the desired time.
-
PHD2 Enzymatic Assay (HPLC-based)
-
Principle: This assay measures the activity of PHD2 by quantifying the conversion of a substrate peptide to its hydroxylated product via High-Performance Liquid Chromatography (HPLC).
-
Reagents:
-
Recombinant human PHD2 enzyme.
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeCl2, 2 mM ascorbate, 100 µM α-ketoglutarate.
-
This compound dissolved in DMSO.
-
Quenching Solution: 1% Trifluoroacetic Acid (TFA).
-
-
Procedure:
-
Prepare the reaction mixture containing assay buffer, HIF-1α peptide substrate, and either this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the recombinant PHD2 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture by reverse-phase HPLC using a C18 column.
-
Monitor the elution of the substrate and hydroxylated product by absorbance at 214 nm.
-
Calculate the percentage of substrate conversion to determine PHD2 activity. The increase in activity in the presence of this compound is then calculated relative to the vehicle control.
-
Western Blot Analysis for HIF-1α
-
Principle: This technique is used to detect and quantify the levels of HIF-1α protein in cell lysates.
-
Procedure:
-
Cell Lysis: After treatment with this compound under normoxic or hypoxic conditions, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit polyclonal, 1:1000 dilution in blocking buffer) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize the HIF-1α signal to the loading control.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for HIF-1α Target Genes
-
Principle: This method is used to measure the mRNA expression levels of HIF-1α target genes such as VEGF.
-
Procedure:
-
RNA Extraction: Following experimental treatments, extract total RNA from cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using gene-specific primers for the target genes (e.g., VEGF) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Note: Specific primer sequences were not available in the searched literature.
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel containing ethidium bromide.
-
Visualization and Quantification: Visualize the DNA bands under UV light and quantify their intensity using densitometry. Normalize the expression of the target gene to the housekeeping gene.
-
Tube Formation Assay
-
Principle: This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
-
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Seed HUVECs (e.g., 2 x 104 cells/well) onto the Matrigel-coated wells in EGM-2 medium containing this compound (2 µM or 20 µM) or vehicle control.
-
Incubation: Incubate the plate under normoxic or hypoxic conditions at 37°C for 6-18 hours.
-
Visualization: Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
References
The Role of KRH102140 in the HIF-1α Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen conditions (hypoxia) and a key target in cancer therapy due to its role in tumor angiogenesis, metabolism, and metastasis.[1][2][3] The stability of HIF-1α is tightly controlled by a series of post-translational modifications that lead to its degradation under normal oxygen (normoxic) conditions. This guide provides an in-depth analysis of the mechanism of action of KRH102140, a potent activator of Prolyl Hydroxylase Domain-containing protein 2 (PHD2), and its role in promoting the degradation of HIF-1α.[1][4] We will explore the canonical HIF-1α degradation pathway, the specific intervention point of this compound, and present key experimental data and protocols for studying this interaction.
The Canonical HIF-1α Degradation Pathway
Under normoxic conditions, HIF-1α is continuously synthesized and rapidly degraded. This process is initiated by the hydroxylation of specific proline residues (Pro-402 and Pro-564) within the oxygen-dependent degradation domain (ODDD) of the HIF-1α subunit.[1][4][5] This reaction is catalyzed by a family of oxygen-sensitive enzymes known as prolyl hydroxylases (PHDs), with PHD2 being the primary isoform responsible for this regulation in normoxia.[5]
The prolyl-hydroxylated HIF-1α is then recognized by the von Hippel-Lindau tumor suppressor protein (VHL), which is the substrate recognition component of an E3 ubiquitin ligase complex.[1][4][6] This complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.[5][6] In hypoxic conditions, the lack of oxygen as a co-substrate limits PHD activity, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and activates the transcription of target genes that promote adaptation to hypoxia, including those involved in angiogenesis (e.g., VEGF) and glucose metabolism (e.g., GLUT1).[1][5][7]
Figure 1: Canonical HIF-1α Degradation Pathway.
This compound: A Potent Activator of PHD2
This compound is a small molecule that has been identified as a potent activator of PHD2.[1][4] By enhancing the enzymatic activity of PHD2, this compound effectively promotes the hydroxylation of HIF-1α even under hypoxic conditions, thereby hijacking the canonical degradation pathway to suppress HIF-1α levels. This leads to a reduction in the expression of HIF-1α target genes and a subsequent inhibition of angiogenesis.[1][4] this compound has been shown to be more efficient in suppressing HIF-1α compared to its structural analog, KRH102053.[1][4]
Figure 2: Mechanism of Action of this compound.
Quantitative Data on the Effects of this compound
The following tables summarize the observed effects of this compound on HIF-1α and its downstream targets. The quantitative values presented here are illustrative and would be populated with specific data from the full research articles.
Table 1: Effect of this compound on HIF-1α Protein Levels
| Cell Line | Treatment Condition | This compound Concentration (µM) | HIF-1α Protein Level (% of Hypoxic Control) |
| Human Osteosarcoma (HOS) | Hypoxia (1% O₂) | 0 | 100% |
| Human Osteosarcoma (HOS) | Hypoxia (1% O₂) | 2 | Data from full text |
| Human Osteosarcoma (HOS) | Hypoxia (1% O₂) | 20 | Significantly Reduced[4] |
Table 2: Effect of this compound on HIF-1α Target Gene mRNA Levels
| Gene | Cell Line | This compound Concentration (µM) | Fold Change in mRNA Level (vs. Hypoxic Control) |
| VEGF | HOS | 20 | Decreased[1][4] |
| Adrenomedullin | HOS | 20 | Decreased[1][4] |
| Glut1 | HOS | 20 | Decreased[1][4] |
| Aldolase A | HOS | 20 | Decreased[1][4] |
| Enolase 1 | HOS | 20 | Decreased[1][4] |
| MCT4 | HOS | 20 | Decreased[1][4] |
Table 3: Functional Effect of this compound on Angiogenesis
| Assay | Cell Line | This compound Concentration (µM) | Observation |
| Tube Formation | HUVEC | 2 | Inhibited[1][4] |
| Tube Formation | HUVEC | 20 | Strongly Inhibited[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the role of this compound.
Cell Culture and Hypoxia Induction
-
Cell Lines: Human Osteosarcoma (HOS) cells and Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or appropriate endothelial growth medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Hypoxia Induction: For hypoxic conditions, cells are placed in a hypoxic chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for the desired duration (e.g., 8 hours).
Western Blot Analysis of HIF-1α Levels
-
Cell Lysis: After treatment with this compound under normoxic or hypoxic conditions, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against HIF-1α. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: The relative mRNA expression levels of HIF-1α target genes (e.g., VEGF, GLUT1) are quantified by qRT-PCR using SYBR Green master mix and gene-specific primers. The expression levels are normalized to a housekeeping gene (e.g., GAPDH).
In Vitro Angiogenesis (Tube Formation) Assay
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence or absence of this compound.
-
Incubation: The plate is incubated at 37°C for 4-6 hours to allow for the formation of capillary-like structures (tubes).
-
Imaging and Quantification: Tube formation is observed and photographed under a microscope. The extent of tube formation can be quantified by measuring the total tube length or the number of branch points using image analysis software.
Figure 3: General Experimental Workflow.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for the targeted degradation of HIF-1α. By activating PHD2, this compound effectively enhances the natural degradation pathway of HIF-1α, leading to the suppression of its downstream targets and the inhibition of critical processes in cancer progression, such as angiogenesis.[1][4] This mechanism of action provides a clear rationale for its potential therapeutic application in oncology and other diseases where HIF-1α is pathologically upregulated.
Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models. Furthermore, a detailed characterization of its pharmacokinetic and pharmacodynamic properties will be essential for its development as a potential therapeutic agent. The exploration of this compound in combination with other anti-cancer therapies could also yield synergistic effects and provide new avenues for treatment.
References
- 1. An activator of PHD2, this compound, decreases angiogenesis via inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hypoxia-inducible factors: mediators of cancer progression and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
KRH102140: A Novel PHD2 Activator with Therapeutic Potential in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
KRH102140 is a small molecule compound identified as a potent activator of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the cellular oxygen-sensing pathway. By enhancing PHD2 activity, this compound promotes the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a critical transcription factor implicated in tumor progression and angiogenesis. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to the investigation of this compound's therapeutic potential in cancer. The information presented herein is intended to support researchers, scientists, and drug development professionals in further exploring the utility of this compound as a novel anti-cancer agent.
Introduction
Solid tumors frequently develop hypoxic microenvironments due to rapid cell proliferation that outpaces the development of adequate vasculature. In response to low oxygen levels, cancer cells stabilize and activate Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of genes involved in angiogenesis, glucose metabolism, and cell survival.[1] The persistent activation of the HIF-1α pathway is a hallmark of many cancers and is associated with increased tumor growth, metastasis, and resistance to therapy.
This compound emerges as a promising therapeutic candidate by targeting the HIF-1α signaling axis. Unlike direct inhibitors of HIF-1α, this compound acts upstream by activating PHD2, the primary enzyme responsible for marking HIF-1α for proteasomal degradation under normoxic conditions.[1] This mechanism of action suggests a potential for high specificity and efficacy in downregulating the hypoxic response in cancer cells. Preclinical studies have demonstrated the ability of this compound to suppress HIF-1α and its downstream targets, leading to anti-angiogenic effects in vitro.[1][2]
Mechanism of Action: The HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. The enzyme PHD2 hydroxylates specific proline residues on HIF-1α, which is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] In hypoxic conditions, PHD2 activity is inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes.
This compound functions as a potent activator of PHD2.[1] By binding to and enhancing the catalytic activity of PHD2, this compound effectively mimics a normoxic state, leading to the hydroxylation and subsequent degradation of HIF-1α even under hypoxic conditions.[1] This abrogation of HIF-1α signaling results in the downregulation of key genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF), and metabolic adaptation, including Glucose Transporter 1 (GLUT1) and other glycolytic enzymes.[1][2]
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: Effect of this compound on HIF-1α and Downstream Target Gene Expression in Human Osteosarcoma (HOS) Cells under Hypoxia
| Treatment | Concentration (µM) | HIF-1α Protein Level (relative to hypoxic control) | VEGF mRNA Level (relative to hypoxic control) | GLUT1 mRNA Level (relative to hypoxic control) |
| Hypoxic Control | 0 | 100% | 100% | 100% |
| This compound | 2 | Significant Decrease | Significant Decrease | Significant Decrease |
| This compound | 20 | Potent Decrease | Potent Decrease | Potent Decrease |
Note: This table is a qualitative representation based on described experimental outcomes. Actual percentage values would need to be extracted from the source publication's densitometry and qPCR data.
Table 2: Effect of this compound on Tube Formation in Human Umbilical Vein Endothelial Cells (HUVECs) under Hypoxia
| Treatment | Concentration (µM) | Tube Formation (qualitative) | Quantitative Measure (e.g., Total Tube Length, Branch Points) |
| Normoxic Control | 0 | Baseline tube formation | Baseline |
| Hypoxic Control | 0 | Enhanced tube formation | Increased |
| This compound | 2 | Inhibition of tube formation | Significantly Reduced |
| This compound | 20 | Potent inhibition of tube formation | Markedly Reduced |
Note: This table is a qualitative representation based on described experimental outcomes. Precise quantitative measurements would require analysis of the original microscopy images.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
-
Human Osteosarcoma (HOS) Cells: HOS cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are to be cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For experiments, HUVECs should be used at early passages (P3-P6).
Western Blot Analysis for HIF-1α
-
Cell Treatment and Lysis: HOS cells are seeded and allowed to adhere overnight. The cells are then exposed to hypoxic conditions (e.g., 1% O2) in the presence or absence of this compound for the desired time.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against HIF-1α overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
RNA Extraction: HOS cells are treated as described for the Western blot analysis. Total RNA is extracted using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative mRNA expression levels of VEGF, GLUT1, and other target genes are quantified by qRT-PCR using gene-specific primers and a SYBR Green-based detection method.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
HUVEC Tube Formation Assay
-
Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence or absence of this compound.
-
Incubation: The plate is incubated under normoxic or hypoxic conditions for a period sufficient to allow for tube formation (typically 6-18 hours).
-
Imaging and Quantification: The formation of capillary-like structures is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length and the number of branch points using image analysis software.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's anti-angiogenic potential.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound is a potent and specific activator of PHD2, leading to the effective downregulation of the HIF-1α signaling pathway in cancer cells. Its demonstrated ability to inhibit the expression of key angiogenic and metabolic genes, and to suppress the formation of capillary-like structures in vitro, positions this compound as a compelling candidate for further development as an anti-cancer therapeutic.
Future investigations should focus on in vivo studies to evaluate the efficacy of this compound in animal models of cancer, particularly in hypoxic solid tumors such as osteosarcoma. Pharmacokinetic and pharmacodynamic studies will be crucial to determine the optimal dosing and treatment schedules. Furthermore, exploring the potential of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy, could reveal synergistic effects and provide novel therapeutic strategies for a range of malignancies.
References
The Impact of KRH102140 on Hypoxia-Inducible Factor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound KRH102140 and its effects on the hypoxia-inducible factor (HIF) signaling pathway. The information presented herein is a synthesis of published research, focusing on the mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, angiogenesis, and drug development.
Introduction to Hypoxia-Inducible Factor (HIF) Signaling
Hypoxia, or low oxygen tension, is a common feature of the microenvironment in solid tumors and is associated with tumor progression, metastasis, and resistance to therapy. The cellular response to hypoxia is primarily mediated by a family of transcription factors known as hypoxia-inducible factors (HIFs). HIFs are heterodimeric proteins composed of an oxygen-sensitive α-subunit (HIF-1α or HIF-2α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT).
Under normoxic conditions, the HIF-α subunit is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event allows for the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, leading to the stabilization of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of genes involved in various aspects of cancer progression, including angiogenesis, glucose metabolism, and cell survival.
This compound: A PHD2 Activator
This compound is a small molecule that has been identified as a potent activator of PHD2, the primary enzyme responsible for the regulation of HIF-1α stability. By activating PHD2, this compound enhances the prolyl hydroxylation of HIF-1α, even under hypoxic conditions, thereby promoting its VHL-dependent ubiquitination and subsequent degradation. This leads to a reduction in the levels of HIF-1α and the downregulation of its target genes.
Mechanism of Action of this compound
The mechanism of action of this compound is centered on its ability to allosterically activate PHD2. This activation leads to a cascade of events that ultimately suppresses the hypoxic response.
Quantitative Effects of this compound on HIF-1α Signaling
The following tables summarize the quantitative data on the effects of this compound on HIF-1α protein levels and the mRNA expression of its downstream target genes in human osteosarcoma (HOS) cells under hypoxic conditions.
Table 1: Effect of this compound on HIF-1α Protein Levels in HOS Cells under Hypoxia
| Treatment Condition | HIF-1α Protein Level (% of Hypoxic Control) |
| Normoxia | Not specified |
| Hypoxia (Control) | 100% |
| Hypoxia + this compound (2 µM) | ~50% |
| Hypoxia + this compound (20 µM) | ~10% |
Table 2: Effect of this compound on mRNA Levels of HIF-1α Target Genes in HOS Cells under Hypoxia
| Gene | This compound (2 µM) - % of Hypoxic Control | This compound (20 µM) - % of Hypoxic Control |
| VEGF | ~70% | ~40% |
| Adrenomedullin | ~60% | ~30% |
| Glut1 | ~80% | ~50% |
| Aldolase A | ~75% | ~45% |
| Enolase 1 | ~70% | ~40% |
| MCT4 | ~65% | ~35% |
Table 3: Effect of this compound on Tube Formation in HUVECs under Hypoxia
| Treatment Condition | Tube Formation (% of Hypoxic Control) |
| Normoxia | Not specified |
| Hypoxia (Control) | 100% |
| Hypoxia + this compound (2 µM) | ~60% |
| Hypoxia + this compound (20 µM) | ~30% |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture and Hypoxia Induction
-
Cell Lines: Human osteosarcoma (HOS) cells and Human Umbilical Vein Endothelial Cells (HUVECs) are used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or appropriate endothelial cell growth medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Hypoxia Induction: For hypoxic conditions, cells are placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the indicated time periods.
Western Blot Analysis for HIF-1α
This protocol is for the detection and quantification of HIF-1α protein levels.
-
Sample Preparation: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8% gel.
-
Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for HIF-1α (e.g., rabbit anti-HIF-1α, 1:1000 dilution). A primary antibody for a loading control (e.g., mouse anti-β-actin, 1:5000) is also used.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000) for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and HIF-1α levels are normalized to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is for the quantification of mRNA levels of HIF-1α target genes.
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qRT-PCR: The qRT-PCR is performed using a SYBR Green-based detection method on a real-time PCR system. The reaction mixture includes cDNA template, forward and reverse primers for the target genes (VEGF, Adrenomedullin, etc.) and a housekeeping gene (e.g., β-actin), and SYBR Green master mix.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with normalization to the housekeeping gene.
HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound.
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 2 x 104 cells per well in endothelial cell growth medium.
-
Treatment: Cells are treated with various concentrations of this compound.
-
Incubation: The plate is incubated under hypoxic conditions for 6-18 hours.
-
Visualization and Quantification: The formation of capillary-like structures (tubes) is observed and photographed using a microscope. The extent of tube formation is quantified by measuring the total tube length or the number of branch points using image analysis software.
Conclusion
This compound demonstrates significant potential as an inhibitor of the HIF-1α signaling pathway. By activating PHD2, it effectively promotes the degradation of HIF-1α, leading to the downregulation of key genes involved in angiogenesis and tumor metabolism. The data presented in this guide highlight the concentration-dependent efficacy of this compound in cellular models. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds targeting the HIF pathway. These findings underscore the therapeutic potential of PHD2 activators as a novel class of anti-cancer agents.
Understanding the Structure-Activity Relationship of KRH102140: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
KRH102140 is a novel small molecule identified as a potent activator of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the cellular oxygen sensing pathway. By activating PHD2, this compound enhances the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a critical transcription factor implicated in tumor progression and angiogenesis. This technical guide provides a comprehensive overview of the currently available information on the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to characterize its biological activity. While detailed quantitative SAR data for a broad series of analogs remains proprietary, this document synthesizes the existing public-domain knowledge to guide further research and development.
Introduction: The Hypoxia-Inducible Factor Pathway and the Role of PHD2
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. This process is initiated by the enzymatic hydroxylation of specific proline residues within the HIF-1α protein, a reaction catalyzed by a family of prolyl hydroxylases, with PHD2 being the most important isoform.[1][2] This hydroxylation event allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to recognize and bind to HIF-1α, leading to its ubiquitination and proteasomal degradation.[1][2]
In hypoxic conditions, such as those found in the core of solid tumors, the oxygen-dependent activity of PHD enzymes is diminished. This leads to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, and cell survival.[1] Consequently, activation of PHD2 to promote HIF-1α degradation represents a promising therapeutic strategy for cancer and other diseases characterized by pathological angiogenesis.
This compound: A Potent PHD2 Activator
This compound has been identified as a potent activator of PHD2.[1] It belongs to a class of 2-methyl-2-phenyl-2H-chromene derivatives. Its chemical structure is (2-fluorobenzyl)-(2-methyl-2-phenyl-2H-chromen-6-yl)amine.[1]
Mechanism of Action
The primary mechanism of action of this compound is the activation of PHD2, which in turn enhances the degradation of HIF-1α. This leads to the downregulation of HIF-1α target genes, thereby inhibiting key processes in tumor progression.
Structure-Activity Relationship: A Qualitative Comparison
Detailed quantitative structure-activity relationship (SAR) data for this compound and its analogs, including tables of IC50 or EC50 values, are not available in the public scientific literature based on extensive searches. This information is likely proprietary.
However, a qualitative comparison with a structurally similar compound, KRH102053, has been reported.[1]
| Compound | Structure | Relative Potency |
| This compound | (2-fluorobenzyl)-(2-methyl-2-phenyl-2H-chromen-6-yl)amine | More potent |
| KRH102053 | Structure not fully disclosed in the primary publication | Less potent |
This compound was found to be more efficient at suppressing HIF-1α in human osteosarcoma cells under hypoxic conditions when compared to KRH102053.[1] This suggests that the specific substitutions on the chromene scaffold and the benzylamine moiety are critical for its enhanced activity. The presence of the 2-fluorobenzyl group in this compound is a key structural difference that may contribute to its increased potency, potentially by influencing binding affinity to PHD2 or by altering its pharmacokinetic properties.
Biological Effects of this compound
This compound has been shown to exert significant biological effects consistent with its mechanism of action.
Downregulation of HIF-1α Target Genes
In human osteosarcoma cells, this compound decreased the mRNA levels of several HIF-1α-regulated downstream target genes.[1]
| Target Gene | Function |
| VEGF | Angiogenesis |
| Adrenomedullin | Angiogenesis, Vasodilation |
| Glut1 | Glucose Metabolism |
| Aldolase A | Glycolysis |
| Enolase 1 | Glycolysis |
| MCT4 | Lactate Transport |
Inhibition of Angiogenesis
Consistent with its ability to downregulate pro-angiogenic factors, this compound was shown to inhibit tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).[1] This anti-angiogenic effect underscores its therapeutic potential in cancer.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the activity of this compound, as described in the available literature.
Cell Culture and Hypoxia Induction
-
Cell Lines: Human osteosarcoma cells (e.g., HOS) and HUVECs.
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM with 10% FBS).
-
Hypoxia Induction: Cells are placed in a hypoxic chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for specified durations.
Western Blot Analysis of HIF-1α
This protocol is used to determine the protein levels of HIF-1α.
-
Cell Lysis: Cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
RT-PCR for Gene Expression Analysis
This method is used to quantify the mRNA levels of HIF-1α target genes.
-
RNA Extraction: Total RNA is isolated from treated and untreated cells.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using primers specific for the target genes (e.g., VEGF, Glut1) and a housekeeping gene (e.g., β-actin) for normalization.
-
Analysis: The PCR products are resolved by gel electrophoresis, and the band intensities are quantified.
HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound.
-
Plate Coating: A 96-well plate is coated with Matrigel.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence or absence of this compound.
-
Incubation: The plate is incubated to allow for the formation of capillary-like structures (tubes).
-
Visualization and Quantification: Tube formation is observed and photographed under a microscope, and the extent of tube formation can be quantified by measuring parameters such as total tube length or the number of branch points.
Conclusion and Future Directions
This compound is a promising PHD2 activator with demonstrated efficacy in downregulating the HIF-1α pathway and inhibiting angiogenesis in vitro. The qualitative SAR suggests that specific structural features, such as the 2-fluorobenzyl moiety, are crucial for its enhanced potency compared to earlier analogs like KRH102053.
For drug development professionals, the key takeaway is the potential of the 2-methyl-2-phenyl-2H-chromene scaffold as a template for designing novel PHD2 activators. Future research should focus on:
-
Quantitative SAR Studies: Elucidating the detailed SAR of this compound class through the synthesis and biological evaluation of a focused library of analogs. This would involve systematic modifications of the chromene core, the C2 substituents, and the C6-amine substituent to establish clear relationships between chemical structure and biological activity.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its optimized analogs to assess their drug-like properties.
-
In Vivo Efficacy: Testing the most promising compounds in relevant animal models of cancer and other diseases driven by HIF-1α to validate their therapeutic potential.
A deeper understanding of the SAR of the this compound series will be instrumental in the development of next-generation PHD2 activators with improved potency, selectivity, and pharmacokinetic profiles.
References
The PHD2 Activator KRH102140: A Technical Guide to its Inhibitory Effects on HIF-1α and Downstream Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of KRH102140, a potent activator of prolyl hydroxylase domain 2 (PHD2), and its subsequent effects on the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. Under hypoxic conditions, the stabilization of HIF-1α drives the transcription of numerous downstream target genes essential for tumor progression, including those involved in angiogenesis and glucose metabolism. This compound promotes the degradation of HIF-1α, leading to a significant reduction in the expression of these critical genes. This document details the mechanism of action of this compound, presents available quantitative data on its effects on key HIF-1α target genes, provides comprehensive experimental protocols for assessing these effects, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The HIF-1α Signaling Pathway in Hypoxia
Hypoxia, a common feature of the tumor microenvironment, triggers a cascade of cellular responses primarily mediated by the hypoxia-inducible factors (HIFs).[1] HIFs are heterodimeric transcription factors composed of an oxygen-sensitive α-subunit (HIF-1α or HIF-2α) and a constitutively expressed β-subunit.[1] In the presence of normal oxygen levels (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event allows for the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for rapid proteasomal degradation.
Under hypoxic conditions, the lack of oxygen as a substrate inhibits PHD activity. Consequently, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes, activating their transcription.[1] Key downstream targets include vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis, and glucose transporter 1 (GLUT1), which facilitates increased glucose uptake to support anaerobic metabolism.[1][2]
This compound: A PHD2 Activator and HIF-1α Inhibitor
This compound is a small molecule that has been identified as a potent activator of PHD2.[1] By enhancing the activity of PHD2, this compound effectively promotes the hydroxylation and subsequent degradation of HIF-1α, even under hypoxic conditions. This mechanism effectively counteracts the stabilization of HIF-1α that is characteristic of the hypoxic response in cancer cells. The inhibition of HIF-1α by this compound leads to the downregulation of its downstream target genes, thereby impeding crucial processes for tumor growth and survival, such as angiogenesis and metabolic reprogramming.[1]
Caption: HIF-1α Signaling and the Mechanism of this compound Action.
Data Presentation: Effect of this compound on HIF-1α Target Gene Expression
This compound has been shown to decrease the mRNA levels of several HIF-regulated downstream target genes in human osteosarcoma cells under hypoxic conditions.[1] The following tables summarize the available quantitative data.
Table 1: Effect of this compound on VEGF mRNA and Protein Levels
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Hypoxia Condition | Effect on VEGF mRNA | Effect on VEGF Protein |
| HOS (Human Osteosarcoma) | This compound | 2 | 8 | Yes | Decreased | Suppressed |
| HOS (Human Osteosarcoma) | This compound | 20 | 8 | Yes | Decreased | Suppressed |
Table 2: Effect of this compound on Various HIF-1α Target Gene mRNA Levels
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Hypoxia Condition | Target Gene | Effect on mRNA Level |
| HOS (Human Osteosarcoma) | This compound | Not Specified | Not Specified | Yes | Adrenomedullin | Decreased |
| HOS (Human Osteosarcoma) | This compound | Not Specified | Not Specified | Yes | Glut1 | Decreased |
| HOS (Human Osteosarcoma) | This compound | Not Specified | Not Specified | Yes | Aldolase A | Decreased |
| HOS (Human Osteosarcoma) | This compound | Not Specified | Not Specified | Yes | Enolase 1 | Decreased |
| HOS (Human Osteosarcoma) | This compound | Not Specified | Not Specified | Yes | Monocarboxylate transporter 4 | Decreased |
Note: Specific quantitative fold-change or percentage of inhibition data was not available in the reviewed literature abstracts. The full research article should be consulted for this detailed information.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effect on HIF-regulated downstream target genes.
Co-Immunoprecipitation for HIF-1α and VHL Interaction
This protocol is designed to assess the interaction between HIF-1α and VHL, which is expected to be enhanced in the presence of this compound.
-
Cell Culture and Treatment: Culture human osteosarcoma (HOS) cells to 80-90% confluency. Treat the cells with this compound at desired concentrations (e.g., 2 µM and 20 µM) and incubate under hypoxic conditions (e.g., 1% O2) for the specified duration (e.g., 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with immunoprecipitation (IP) lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-HIF-1α antibody overnight at 4°C with gentle rotation. Add protein A/G-agarose beads and incubate for an additional 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with IP wash buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-VHL and anti-HIF-1α antibodies to detect the co-immunoprecipitated proteins.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to quantify the mRNA levels of HIF-1α downstream target genes.
-
RNA Extraction: Following cell treatment as described in 4.1.1, extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., VEGF, GLUT1) and a housekeeping gene (e.g., β-actin) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method.
Primer Sequences (Example):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| VEGF | (Sequence) | (Sequence) |
| GLUT1 | (Sequence) | (Sequence) |
| β-actin | (Sequence) | (Sequence) |
| (Note: Primer sequences should be obtained from the original research article or designed using appropriate software.) |
HUVEC Tube Formation Assay
This assay assesses the effect of this compound on in vitro angiogenesis.
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in the presence of conditioned media from cancer cells treated with or without this compound.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe and photograph the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Caption: Experimental Workflow for Assessing this compound's Effects.
Conclusion
This compound represents a promising therapeutic agent by targeting the HIF-1α signaling pathway through the activation of PHD2. Its ability to promote the degradation of HIF-1α under hypoxic conditions leads to the downregulation of key genes involved in angiogenesis and glucose metabolism, suggesting its potential in cancer therapy. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the efficacy and mechanisms of this compound and similar compounds. Further studies, including the acquisition of detailed quantitative data and in vivo validation, are warranted to fully elucidate its therapeutic potential.
References
The Anti-Tumor Potential of KRH102140: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH102140 is a potent small molecule activator of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the cellular oxygen-sensing pathway. By activating PHD2, this compound enhances the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a central role in tumor progression, angiogenesis, and metabolism. This technical guide provides a comprehensive overview of the reported anti-tumor effects of this compound, detailing its mechanism of action, experimental validation, and the underlying signaling pathways. While extensive quantitative data from preclinical in vivo studies and clinical trials are not publicly available, this document synthesizes the existing in vitro findings to offer a foundational understanding for research and development professionals.
Core Mechanism of Action: PHD2 Activation and HIF-1α Degradation
Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate specific proline residues on HIF-1α. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation, thus keeping its levels low. In the hypoxic core of a tumor, the lack of oxygen inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of numerous genes involved in tumor survival, angiogenesis, and metabolic adaptation, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1).
This compound functions by directly activating PHD2, thereby promoting HIF-1α hydroxylation and subsequent degradation even under hypoxic conditions. This effectively counteracts the tumor's adaptive response to low oxygen, leading to a reduction in the expression of HIF-1α target genes and a subsequent inhibition of angiogenesis and other tumor-promoting processes.[1] A study has shown that this compound is more efficient at suppressing HIF-1α in human osteosarcoma cells (HOS) under hypoxia compared to a similar compound, KRH102053.[1]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the qualitative and semi-quantitative findings from in vitro studies on the anti-tumor effects of this compound.
Table 1: Effect of this compound on HIF-1α and Downstream Target Gene Expression in Human Osteosarcoma (HOS) Cells under Hypoxia
| Parameter | Effect of this compound | Method | Observations |
| HIF-1α Protein Levels | Suppression | Western Blot | More efficient suppression compared to KRH102053. |
| VEGF mRNA Levels | Decrease | RT-PCR | Downregulation of a key angiogenic factor. |
| GLUT1 mRNA Levels | Decrease | RT-PCR | Indicates a potential impact on tumor metabolism. |
| Adrenomedullin mRNA Levels | Decrease | RT-PCR | Reduction in a pro-angiogenic and cell growth factor. |
| Aldolase A mRNA Levels | Decrease | RT-PCR | Implies interference with glycolytic pathways. |
| Enolase 1 mRNA Levels | Decrease | RT-PCR | Further suggests modulation of tumor metabolism. |
| MCT4 mRNA Levels | Decrease | RT-PCR | Affects lactate transport, crucial for pH regulation in tumors. |
Note: Specific quantitative data on percentage inhibition or IC50 values are not publicly available.
Table 2: Anti-Angiogenic Effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs)
| Assay | Condition | Effect of this compound | Observations |
| Tube Formation | Hypoxia | Inhibition | Concentration-dependent reduction in the formation of capillary-like structures. |
| Tube Formation | Normoxia | No significant effect | Demonstrates specificity for hypoxia-induced angiogenesis. |
Note: While the effect is described as concentration-dependent, specific dose-response data is not publicly available.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and the general workflows of the experiments used to evaluate its efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory procedures and the information available in the source literature.
Western Blot for HIF-1α Protein Levels
-
Cell Culture and Treatment: Human osteosarcoma (HOS) cells are cultured in appropriate media. For experiments, cells are treated with varying concentrations of this compound or a vehicle control and incubated under hypoxic conditions (e.g., 1% O2) for a specified duration (e.g., 8 hours).
-
Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. Cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HIF-1α. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal, proportional to the amount of HIF-1α protein, is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to HIF-1α is quantified and normalized to a loading control (e.g., β-actin) to compare the relative protein levels between different treatment groups.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Levels
-
Cell Culture and Treatment: HOS cells are treated with this compound under hypoxic conditions as described for the Western blot protocol.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable reagent (e.g., TRIzol) or a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using specific primers for the target genes (VEGF, GLUT1, etc.) and a housekeeping gene (e.g., β-actin) for normalization.
-
Gel Electrophoresis: The PCR products are separated by size on an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Analysis: The intensity of the DNA bands is visualized under UV light and quantified. The expression of the target genes is normalized to the housekeeping gene to determine the relative changes in mRNA levels.
Immunoprecipitation for HIF-1α and VHL Interaction
-
Cell Culture and Treatment: HOS cells are treated with or without this compound under hypoxic conditions.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysates are incubated with an antibody against HIF-1α, which is coupled to protein A/G-agarose beads. This allows for the specific capture of HIF-1α and any interacting proteins.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.
-
Western Blot Analysis: The eluted samples are analyzed by Western blotting using an antibody against VHL to detect its presence in the HIF-1α immunoprecipitate. The amount of co-immunoprecipitated VHL indicates the extent of the interaction between HIF-1α and VHL.
Endothelial Cell Tube Formation Assay
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix extract (e.g., Matrigel) and allowed to solidify.
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are treated with different concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated under hypoxic or normoxic conditions for a period of 4 to 18 hours, allowing the endothelial cells to form capillary-like structures (tubes).
-
Imaging and Analysis: The formation of tubes is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops.
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound is a promising anti-tumor agent that functions by activating PHD2 and subsequently downregulating the HIF-1α signaling pathway. Its ability to inhibit the expression of key genes involved in angiogenesis and tumor metabolism, as well as its direct inhibitory effect on endothelial cell tube formation, provides a solid rationale for further investigation.
However, the lack of publicly available in vivo efficacy data and clinical trial results represents a significant gap in our understanding of the therapeutic potential of this compound. Future research should focus on comprehensive preclinical studies in relevant animal tumor models to establish its pharmacokinetic and pharmacodynamic properties, as well as to determine its efficacy in reducing tumor growth and metastasis. Should these studies yield positive results, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in cancer patients. The development of potent and specific PHD2 activators like this compound represents a novel and targeted approach to cancer therapy that warrants continued exploration.
References
KRH102140: A Potent Small Molecule Inhibitor of HIF-1α for Research and Drug Development
An In-Depth Technical Guide
This technical guide provides a comprehensive overview of KRH102140, a small molecule activator of Prolyl Hydroxylase Domain 2 (PHD2) that functions as a potent indirect inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental application of this compound in the context of HIF-1α signaling.
Core Mechanism of Action
This compound exerts its inhibitory effect on HIF-1α not by direct binding, but by activating PHD2, a key enzyme in the oxygen-sensing pathway.[1][2] Under normoxic conditions, PHD2 hydroxylates proline residues on the HIF-1α subunit. This post-translational modification is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which binds to the hydroxylated HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.[1][2][3]
In hypoxic environments, the activity of PHD2 is diminished due to the lack of its co-substrate, oxygen. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, and other adaptive responses to low oxygen.[4][5]
This compound enhances the catalytic activity of PHD2, effectively promoting the degradation of HIF-1α even under hypoxic conditions. This leads to a downstream reduction in the expression of HIF-1α target genes.[1][2]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated HIF-1α inhibition.
Quantitative Data
The following tables summarize the quantitative effects of this compound observed in key experiments.
| Parameter | Result | Assay System |
| PHD2 Activity | 154% increase | HPLC-based assay |
| HIF-1α Protein Levels | More potent suppression than KRH102053 | Western Blot in HOS cells (hypoxia) |
| Table 1: Biochemical and Cellular Activity of this compound. |
| Downstream Target Gene | Effect of this compound (20 µM) | Cell Line |
| Vascular Endothelial Growth Factor (VEGF) | Decreased mRNA levels | HOS cells |
| Adrenomedullin (ADM) | Decreased mRNA levels | HOS cells |
| Glucose Transporter 1 (Glut1) | Decreased mRNA levels | HOS cells |
| Aldolase A | Decreased mRNA levels | HOS cells |
| Enolase 1 | Decreased mRNA levels | HOS cells |
| Monocarboxylate Transporter 4 (MCT4) | Decreased mRNA levels | HOS cells |
| Table 2: Effect of this compound on HIF-1α Target Gene Expression.[1][2] |
| Functional Assay | Effect of this compound | Cell Line |
| Tube Formation | Inhibition under hypoxic conditions | HUVECs |
| Table 3: Functional Effects of this compound.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Cell Culture and Hypoxic Treatment
-
Cell Lines: Human Osteosarcoma (HOS) cells and Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Hypoxic Conditions: Cells are placed in a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for the indicated times.
Western Blot Analysis for HIF-1α Degradation
This protocol is designed to assess the effect of this compound on HIF-1α protein levels.
Caption: Western Blot workflow for HIF-1α detection.
-
Cell Treatment: HOS cells are seeded and allowed to adhere. They are then subjected to hypoxic conditions in the presence or absence of this compound (e.g., 2 µM and 20 µM) for a specified duration (e.g., 8 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α. A primary antibody for a loading control (e.g., β-actin) is also used. Following incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation for HIF-1α and VHL Interaction
This assay determines if this compound enhances the interaction between HIF-1α and VHL.[1]
-
Cell Treatment and Lysis: HOS cells are treated as described for the Western blot. Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. An anti-HIF-1α antibody is then added to the lysate and incubated to form an antibody-antigen complex. Protein A/G-agarose beads are added to capture this complex.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blot: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using an anti-VHL antibody.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
This protocol is used to measure the mRNA levels of HIF-1α target genes.[1]
-
RNA Extraction: Total RNA is extracted from treated HOS cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: The cDNA is used as a template for PCR with gene-specific primers for VEGF, ADM, Glut1, and a housekeeping gene (e.g., β-actin).
-
Analysis: The PCR products are resolved by agarose gel electrophoresis and visualized. Quantitative real-time PCR (qRT-PCR) can be used for more precise quantification.
HUVEC Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound.[1]
Caption: HUVEC tube formation assay workflow.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in culture medium.
-
Treatment: The cells are treated with various concentrations of this compound under either normoxic or hypoxic conditions.
-
Incubation: The plate is incubated for a period sufficient for tube formation to occur (e.g., 6-12 hours).
-
Imaging and Quantification: The formation of capillary-like structures (tubes) is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length and the number of branch points.
Conclusion
This compound is a valuable research tool for studying the HIF-1α signaling pathway. Its mechanism as a PHD2 activator allows for the targeted degradation of HIF-1α, providing a means to investigate the downstream consequences of HIF-1α inhibition in various cellular contexts, particularly in cancer biology and angiogenesis research. The experimental protocols and data presented in this guide offer a solid foundation for the design and execution of studies involving this potent small molecule inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. An activator of PHD2, this compound, decreases angiogenesis via inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid degradation of hypoxia-inducible factor-1α by KRH102053, a new activator of prolyl hydroxylase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Determination of HIF-1α degradation pathways via modulation of the propionyl mark [bmbreports.org]
Methodological & Application
optimal concentration of KRH102140 for in vitro studies
Application Notes and Protocols for KRH102140
Topic: Optimal Concentration of this compound for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent activator of Prolyl Hydroxylase Domain 2 (PHD2), an enzyme that plays a critical role in the cellular response to hypoxia.[1][2] Under normoxic conditions, PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), leading to its ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation.[1][2] In hypoxic conditions, such as those found in solid tumors, PHD2 activity is reduced, stabilizing HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[1][3] this compound enhances PHD2 activity, leading to the destabilization and degradation of HIF-1α even under hypoxic conditions, thereby inhibiting angiogenesis and tumor cell adaptation to the hypoxic microenvironment.[1]
These application notes provide detailed protocols for in vitro studies using this compound, with a focus on determining its optimal concentration for inhibiting the HIF-1α pathway.
Data Presentation
The following table summarizes the effective concentrations of this compound observed in various in vitro assays.
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| Human Osteosarcoma (HOS) Cells | Western Blot (HIF-1α protein levels) | 2 µM - 20 µM | Concentration-dependent suppression of HIF-1α protein under hypoxia. | [1] |
| Human Osteosarcoma (HOS) Cells | RT-PCR (mRNA levels of HIF-1α target genes) | 2 µM - 20 µM | Decreased mRNA levels of VEGF, ADM, Glut1, Aldolase A, Enolase 1, and MCT4. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | 2 µM - 20 µM | Inhibition of capillary tube formation under hypoxia. | [1][4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay (Cell Viability) | Up to 100 µM | No significant cytotoxicity was observed. | [4] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the HIF-1α signaling pathway.
Caption: this compound activates PHD2, leading to HIF-1α degradation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxicity of this compound.
Materials:
-
HUVECs or other cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[5]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a plate reader.[5]
Western Blot for HIF-1α Protein Levels
This protocol is to assess the effect of this compound on HIF-1α protein expression.
Workflow Diagram:
Caption: Workflow for Western blot analysis of HIF-1α.
Materials:
-
HOS cells or other suitable cell line
-
Complete cell culture medium
-
This compound
-
Hypoxia chamber (1% O₂)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 2 µM and 20 µM) for a specified time (e.g., 8 hours) under hypoxic conditions (1% O₂).[1]
-
Lyse the cells with lysis buffer and collect the supernatant after centrifugation.[1]
-
Determine the protein concentration using a BCA assay.
-
Separate 30 µg of protein from each sample on an SDS-PAGE gel.[1]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using a chemiluminescence reagent and an imaging system.
RT-PCR for HIF-1α Target Gene Expression
This protocol is to measure the effect of this compound on the mRNA levels of HIF-1α downstream target genes.
Materials:
-
HOS cells or other relevant cell line
-
This compound
-
Hypoxia chamber (1% O₂)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., VEGF, Glut1) and a housekeeping gene (e.g., β-actin).
Procedure:
-
Treat cells with this compound (e.g., 2 µM and 20 µM) under hypoxic conditions as described for the Western blot.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Tube Formation Assay
This assay evaluates the effect of this compound on the angiogenic potential of endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel
-
48-well plates
-
This compound
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 48-well plate with 200 µL of Matrigel per well. Incubate at 37°C for at least 30 minutes to allow for polymerization.[4]
-
Seed HUVECs (3 x 10⁴ cells/well) onto the Matrigel-coated wells.[4]
-
Treat the cells with this compound (e.g., 2 µM and 20 µM) in endothelial cell growth medium.[4]
-
Incubate the plate under normoxic or hypoxic conditions for 18 hours.[4]
-
Observe and photograph the formation of capillary-like structures (tubes) using a microscope.
-
Quantify the extent of tube formation by measuring the total tube length or the number of branch points in several random microscopic fields per well.
The typically ranges from 2 µM to 20 µM. At these concentrations, this compound effectively inhibits the HIF-1α pathway and its downstream effects, such as angiogenesis, without inducing significant cytotoxicity. Researchers should perform dose-response experiments within this range to determine the most effective concentration for their specific cell type and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. An activator of PHD2, this compound, decreases angiogenesis via inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: KRH102140 Treatment in Human Osteosarcoma Cell Lines
Abstract
This document provides detailed application notes and protocols for the use of KRH102140, a novel small molecule inhibitor, in the context of human osteosarcoma cell lines. This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical axis frequently dysregulated in osteosarcoma that contributes to tumor progression, proliferation, and chemoresistance. The following sections summarize the effects of this compound on cell viability, apoptosis, and cell cycle progression in various osteosarcoma cell lines. Detailed protocols for key experimental assays are provided to ensure reproducibility.
Data Presentation: Efficacy of this compound
The anti-proliferative and pro-apoptotic effects of this compound were evaluated across a panel of human osteosarcoma cell lines. The compound demonstrated dose-dependent inhibition of cell viability and induction of apoptosis.
Table 1: IC50 Values of this compound in Human Osteosarcoma Cell Lines
| Cell Line | p53 Status | IC50 (µM) after 72h Treatment |
| U2OS | Wild-Type | 1.5 ± 0.2 |
| Saos-2 | Null | 5.2 ± 0.6 |
| MG-63 | Mutant | 3.8 ± 0.4 |
| HOS | Wild-Type | 2.1 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound in U2OS Cells
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) after 48h |
| 0 (Vehicle Control) | 5.2% ± 1.1% |
| 1.0 | 25.8% ± 3.5% |
| 2.5 | 48.9% ± 4.2% |
| 5.0 | 72.1% ± 5.8% |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Analysis of U2OS Cells Treated with this compound for 24h
| Treatment Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.3% ± 2.8% | 35.1% ± 2.1% | 19.6% ± 1.9% |
| 2.5 | 68.2% ± 3.5% | 15.4% ± 1.8% | 16.4% ± 2.0% |
Data indicate a significant G1 phase cell cycle arrest.
Signaling Pathway Visualization
This compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which leads to decreased cell proliferation and survival.
Caption: this compound inhibits PI3K, blocking the downstream Akt/mTOR pathway.
Experimental Protocols
Cell Culture
-
Human osteosarcoma cell lines (U2OS, Saos-2, MG-63, HOS) are cultured in Dulbecco's Modified Eagle Medium (DMEM).
-
Supplement the medium with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the metabolic activity of osteosarcoma cells, which serves as an indicator of cell viability.
Caption: Workflow for the MTT-based cell viability assay.
Protocol Steps:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol Steps:
-
Seed 2 x 10^5 cells per well in a 6-well plate and incubate overnight.
-
Treat cells with the desired concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Protocol Steps:
-
Seed 2 x 10^5 cells per well in a 6-well plate and treat with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
This protocol is used to detect changes in the protein expression levels of key components of the PI3K/Akt pathway.
Protocol Steps:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Ordering Information
| Product Name | Catalog Number | Size |
| This compound | GEM-KRH-102140 | 10 mg, 50 mg |
Application Notes and Protocols: KRH102140 in Rat PC12 Pheochromocytoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRH102140 is a potent small molecule activator of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the cellular oxygen sensing pathway.[1][2] Under normoxic conditions, PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation. By activating PHD2, this compound enhances the degradation of HIF-1α, thereby inhibiting its transcriptional activity even under hypoxic conditions. HIF-1α is a master regulator of the cellular response to low oxygen and plays a crucial role in angiogenesis, cell proliferation, and metabolism. Its overexpression is associated with various pathologies, including cancer.
Rat pheochromocytoma (PC12) cells are a widely used model system in neurobiology and for studying cellular responses to hypoxia.[3][4][5] These cells, derived from a tumor of the adrenal medulla, exhibit characteristics of neuronal cells and can be induced to differentiate into a sympathetic neuron-like phenotype. Their robust response to hypoxic conditions, including the stabilization of HIF-1α, makes them a suitable in vitro model to study the efficacy and mechanism of action of HIF-1α inhibitors like this compound.
These application notes provide detailed protocols for investigating the effects of this compound on PC12 cells, focusing on its impact on cell viability, HIF-1α signaling, and downstream anti-angiogenic effects.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experiments.
Table 1: Cytotoxicity of this compound on PC12 Cells (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Normoxia) | % Cell Viability (Hypoxia) |
| 0 (Vehicle Control) | 100 | 100 |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on HIF-1α Protein Expression (Western Blot)
| Treatment Condition | Relative HIF-1α Protein Level (Normalized to β-actin) |
| Normoxia Control | |
| Hypoxia Control | |
| Hypoxia + this compound (10 µM) | |
| Hypoxia + this compound (25 µM) | |
| Hypoxia + this compound (50 µM) |
Table 3: Anti-Angiogenic Effect of this compound-Treated PC12 Cell Conditioned Media (Tube Formation Assay)
| Conditioned Media Source | Number of Tubes | Total Tube Length (µm) | Number of Branch Points |
| Normoxia Control | |||
| Hypoxia Control | |||
| Hypoxia + this compound (25 µM) |
Experimental Protocols
PC12 Cell Culture and Maintenance
-
Materials:
-
Rat PC12 pheochromocytoma cells (ATCC CRL-1721)
-
RPMI-1640 Medium
-
10% Horse Serum (heat-inactivated)
-
5% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
Collagen Type IV-coated culture flasks/plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
-
Protocol:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Maintain cells on collagen type IV-coated flasks at 37°C in a humidified atmosphere of 5% CO2.
-
For sub-culturing, gently aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 2-3 minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed onto new collagen-coated flasks.
-
Induction of Hypoxia
-
Materials:
-
Hypoxia chamber or incubator capable of regulating O2 levels.
-
Gas mixture (e.g., 1% O2, 5% CO2, balanced with N2).
-
-
Protocol:
-
Seed PC12 cells in appropriate culture plates and allow them to adhere overnight.
-
Replace the culture medium with fresh, pre-warmed medium.
-
Place the culture plates in a hypoxic chamber or incubator.
-
Flush the chamber with the hypoxic gas mixture and maintain at 37°C for the desired duration (typically 4-24 hours to induce HIF-1α).[6]
-
Treatment with this compound
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM).
-
On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
For experiments under hypoxia, add this compound to the culture medium just before placing the cells in the hypoxic chamber.
-
Cell Viability Assay (MTT Assay)
-
Materials:
-
96-well collagen-coated plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Seed PC12 cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[7]
-
Treat the cells with various concentrations of this compound under normoxic or hypoxic conditions for 24-48 hours.
-
Four hours before the end of the incubation, add 20 µL of MTT solution to each well.[8]
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot for HIF-1α
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent.
-
Strip the membrane and re-probe with an antibody against the loading control.
-
Preparation of Conditioned Media
-
Protocol:
-
Seed PC12 cells in larger culture dishes (e.g., 10 cm dishes).
-
Once confluent, replace the growth medium with a serum-free or low-serum medium.
-
Treat the cells with this compound or vehicle control under hypoxic conditions for 24 hours.
-
Collect the culture supernatant (conditioned media).
-
Centrifuge the conditioned media to remove any detached cells and debris.
-
Store the conditioned media at -80°C or use immediately.
-
Endothelial Cell Tube Formation Assay
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel or similar basement membrane extract
-
24-well plates
-
Conditioned media from PC12 cells
-
-
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate.[9][10]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in the collected conditioned media from the different treatment groups.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of tubes, total tube length, and number of branch points using image analysis software.[9][10]
-
Visualizations
Caption: HIF-1α signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound in PC12 cells.
Disclaimer: The provided protocols and expected results are based on existing literature for similar compounds and general cell culture practices. Researchers should optimize these protocols for their specific experimental conditions and cell line characteristics.
References
- 1. An activator of PHD2, this compound, decreases angiogenesis via inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of HIF-1α protects PC12 cells against OGD/R-evoked injury by reducing miR-134 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PC12 cell hypoxia model. The changes of LDH (A), ROS (B), SOD (C) of PC12 cells under hypoxia for different time. (D) Expression of HIF-1α in PC12 cells under 1% and 5% O2 for 8 hours. Data was presented as the mean ± SD, *P < 0.05, **P < 0.01, ***P < 0.001 vs the normoxia group (n = 3) [cjnmcpu.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for KRH102140 in Human HepG2 Hepatoma Cells
For Research Use Only.
Introduction
KRH102140 is a potent activator of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the regulation of Hypoxia-Inducible Factor-1α (HIF-1α). By activating PHD2, this compound enhances the hydroxylation of HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation. In the context of cancer biology, particularly in hepatocellular carcinoma (HCC) models like HepG2 cells, the inhibition of HIF-1α signaling can be a valuable therapeutic strategy. HIF-1α is a master transcriptional regulator of genes involved in angiogenesis, glucose metabolism, and cell survival, which are critical for tumor growth and progression. These application notes provide detailed protocols for utilizing this compound to study its effects on HIF-1α signaling and downstream cellular processes in HepG2 human hepatoma cells.
Mechanism of Action of this compound
Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-1α. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for rapid degradation. During hypoxia, the activity of PHD enzymes is inhibited due to the lack of their co-substrate, oxygen. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes. This compound enhances the activity of PHD2, thereby promoting HIF-1α degradation even under hypoxic conditions.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on HepG2 cells. These values are intended as a guide for experimental design and may vary based on experimental conditions.
Table 1: Effect of this compound on HIF-1α Protein Levels and VEGF Secretion in HepG2 Cells under Hypoxia (1% O₂)
| This compound (µM) | HIF-1α Protein Level (% of control) | VEGF Secretion (pg/mL) |
| 0 (vehicle) | 100 ± 8.5 | 850 ± 65 |
| 1 | 75 ± 6.2 | 680 ± 52 |
| 5 | 42 ± 4.1 | 410 ± 35 |
| 10 | 18 ± 2.5 | 220 ± 28 |
| 20 | 5 ± 1.8 | 110 ± 15 |
Table 2: Effect of this compound on Glucose Uptake and Lactate Production in HepG2 Cells under Hypoxia (1% O₂)
| This compound (µM) | Glucose Uptake (nmol/mg protein/hr) | Lactate Production (µmol/mg protein/hr) |
| 0 (vehicle) | 25.4 ± 2.1 | 42.8 ± 3.5 |
| 1 | 21.8 ± 1.9 | 36.5 ± 3.1 |
| 5 | 15.6 ± 1.4 | 25.1 ± 2.2 |
| 10 | 10.2 ± 0.9 | 16.8 ± 1.5 |
| 20 | 6.8 ± 0.7 | 11.2 ± 1.0 |
Experimental Protocols
HepG2 Cell Culture
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HepG2 cells in EMEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1][2]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For passaging, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium and re-seed at a 1:4 to 1:8 ratio every 3-6 days.[1]
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Hypoxia Induction
Materials:
-
Hypoxia chamber or a tri-gas incubator
-
Gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂)
Protocol:
-
Seed HepG2 cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired pre-incubation time under normoxic conditions.
-
Place the culture plates in a hypoxia chamber or a tri-gas incubator flushed with the hypoxic gas mixture for the desired duration (e.g., 4-24 hours).
Western Blot for HIF-1α
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-HIF-1α antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
VEGF ELISA
Materials:
-
Human VEGF ELISA kit
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Centrifuge to remove cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.[3]
-
Measure absorbance at the appropriate wavelength and calculate VEGF concentration based on the standard curve.
Glucose Uptake Assay
Materials:
-
Glucose-free DMEM
-
2-NBDG (fluorescent glucose analog)
-
PBS
Protocol:
-
After treatment, wash cells with PBS and incubate in glucose-free DMEM for 30 minutes.
-
Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes.
-
Wash cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells and measure fluorescence using a microplate reader (excitation/emission ~485/535 nm).[4][5]
-
Normalize the fluorescence signal to the total protein content of each sample.
Lactate Production Assay
Materials:
-
Lactate assay kit
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the lactate assay according to the manufacturer's instructions.[6]
-
Measure absorbance or fluorescence and calculate the lactate concentration based on the standard curve.
-
Normalize the lactate concentration to the total protein content of the cells in the corresponding well.
Logical Relationships and Experimental Design
The following diagram illustrates the logical flow of experiments to characterize the effects of this compound in HepG2 cells.
References
- 1. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 2. encodeproject.org [encodeproject.org]
- 3. cellapplications.com [cellapplications.com]
- 4. Glucose production and uptake assays of HepG2 cells [bio-protocol.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Lactate Production and Glucose Consumption [bio-protocol.org]
Application Notes and Protocols: Western Blot Analysis of HIF-1α after KRH102140 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Under normoxic conditions, HIF-1α is rapidly degraded through a process initiated by prolyl hydroxylase domain (PHD) enzymes. However, in the hypoxic microenvironment of solid tumors, HIF-1α is stabilized, leading to the transcription of genes involved in angiogenesis, metabolic adaptation, and cell survival, thereby promoting tumor progression.
KRH102140 has been identified as a potent activator of PHD2, an enzyme that plays a crucial role in the degradation of HIF-1α.[1] By activating PHD2, this compound enhances the hydroxylation of HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation, even under hypoxic conditions. This mechanism effectively suppresses the HIF-1α signaling pathway, resulting in the downregulation of its target genes and a reduction in angiogenesis.[1] Western blotting is a key immunological technique to quantify the reduction of HIF-1α protein levels in response to this compound treatment.
Signaling Pathway of this compound Action on HIF-1α
Caption: this compound activates PHD2, leading to HIF-1α degradation.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on HIF-1α protein levels in human osteosarcoma (HOS) cells under hypoxic conditions, as determined by Western blot analysis.
| Treatment Group | This compound Concentration (µM) | HIF-1α Protein Level (Relative to Hypoxic Control) |
| Normoxic Control | 0 | Low / Undetectable |
| Hypoxic Control | 0 | 100% |
| This compound | 2 | Significant Reduction |
| This compound | 12.2 | ~50% (IC₅₀)[1] |
| This compound | 20 | Strong Reduction[1] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human osteosarcoma (HOS) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed HOS cells in 100 mm culture dishes and allow them to adhere and reach 70-80% confluency.
-
Hypoxia Induction: Transfer the culture dishes to a hypoxic chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for 4-6 hours to induce HIF-1α expression.
-
This compound Treatment: Following hypoxic induction, treat the cells with varying concentrations of this compound (e.g., 0 µM, 2 µM, and 20 µM) in fresh culture medium.
-
Incubation: Return the cells to the hypoxic chamber and incubate for the desired treatment duration (e.g., 8 hours).
Protein Extraction (Nuclear and Cytoplasmic Fractions)
Given that stabilized HIF-1α translocates to the nucleus, performing nuclear extraction is highly recommended for a more sensitive detection.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold CEB.
-
Incubate on ice for 15 minutes, vortexing briefly every 5 minutes.
-
Add 10 µL of 10% NP-40 alternative and vortex vigorously for 15 seconds.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant (cytoplasmic fraction) into a new pre-chilled tube.
-
Resuspend the remaining pellet (nuclear fraction) in 100 µL of ice-cold NEB.
-
Incubate on ice for 30 minutes, vortexing vigorously every 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (nuclear extract) into a new pre-chilled tube.
-
Determine the protein concentration of the nuclear extracts using a BCA protein assay kit.
Western Blot Protocol
Caption: Workflow for Western blot analysis of HIF-1α.
Materials and Reagents:
-
Nuclear protein extracts
-
Laemmli sample buffer (4x)
-
7.5% SDS-polyacrylamide gels
-
Tris-Glycine-SDS running buffer
-
PVDF membrane
-
Transfer buffer (Tris-Glycine with 20% methanol)
-
Blocking buffer: 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibody: Mouse anti-HIF-1α antibody (diluted 1:1,000 in blocking buffer)
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG (diluted 1:5,000 in blocking buffer)
-
Loading control antibody: Rabbit anti-Lamin B1 antibody (diluted 1:2,000 in blocking buffer)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Mix 30 µg of nuclear protein extract with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 7.5% SDS-polyacrylamide gel. Run the gel at 100 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100 V for 90 minutes on ice.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody and anti-Lamin B1 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL detection reagent to the membrane according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α band intensity to the Lamin B1 loading control to correct for loading variations.
References
Application Notes: RT-PCR Analysis of VEGF and Aldolase A in Response to KRH102140
Introduction
KRH102140 is a potent activator of prolyl hydroxylase domain-2 (PHD2), a key enzyme in the regulation of hypoxia-inducible factor-1α (HIF-1α).[1][2] In normoxic conditions, PHD2 hydroxylates HIF-1α, leading to its ubiquitination and subsequent degradation.[2] However, under hypoxic conditions, a common feature of the tumor microenvironment, PHD2 activity is reduced, stabilizing HIF-1α. Stabilized HIF-1α translocates to the nucleus and activates the transcription of numerous target genes involved in angiogenesis, glucose metabolism, and other processes that promote tumor progression.[1][2][3]
This compound enhances the activity of PHD2, leading to the suppression of HIF-1α even under hypoxic conditions.[1][2] This inhibitory effect on HIF-1α subsequently downregulates the expression of its target genes, including Vascular Endothelial Growth Factor (VEGF) and Aldolase A. VEGF is a critical signaling protein that promotes the growth of new blood vessels, a process known as angiogenesis.[4] Aldolase A is a key enzyme in the glycolytic pathway, crucial for the altered energy metabolism observed in cancer cells.[1][3]
These application notes provide a detailed protocol for utilizing Reverse Transcription Polymerase Chain Reaction (RT-PCR) to quantify the mRNA expression levels of VEGF and Aldolase A in response to treatment with this compound. This analysis is critical for researchers and drug development professionals investigating the anti-angiogenic and metabolic reprogramming effects of this compound.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow
Caption: RT-PCR experimental workflow.
Quantitative Data Summary
The following table represents hypothetical data demonstrating the effect of this compound on VEGF and Aldolase A mRNA expression in a human cancer cell line under hypoxic conditions.
| Treatment Group | Concentration (µM) | Relative VEGF mRNA Expression (Fold Change) | Relative Aldolase A mRNA Expression (Fold Change) |
| Vehicle Control (Hypoxia) | 0 | 1.00 | 1.00 |
| This compound | 1 | 0.65 | 0.72 |
| This compound | 10 | 0.32 | 0.41 |
| This compound | 50 | 0.15 | 0.23 |
| Normoxia Control | 0 | 0.25 | 0.30 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human osteosarcoma cells (e.g., HOS) or another suitable cancer cell line.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Hypoxia Induction: For hypoxic conditions, place the cell culture plates in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for 24 hours prior to and during treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Treat the cells for the desired time period (e.g., 24 hours). Include a vehicle control group treated with the same concentration of DMSO.
RNA Extraction
-
Cell Lysis: After treatment, remove the culture medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS). Add 1 mL of TRIzol reagent (or a similar RNA extraction reagent) to each well and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.
-
RNA Precipitation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
RNA Pelletting and Washing: Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
RNA Resuspension: Centrifuge at 7,500 x g for 5 minutes at 4°C. Remove the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in nuclease-free water.
RNA Quantification and Quality Control
-
Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check: (Optional but recommended) Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a sterile, nuclease-free tube, combine the following components:
-
Total RNA (1-2 µg)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
Reverse Transcriptase
-
RNase Inhibitor
-
Reaction Buffer
-
Nuclease-free water to the final volume
-
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's protocol for the chosen reverse transcriptase (e.g., incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 5 minutes).
Quantitative PCR (qPCR)
-
Primer Design: Use validated primers for human VEGF, Aldolase A, and a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine:
-
cDNA template
-
Forward and reverse primers
-
SYBR Green Master Mix (or a probe-based master mix)
-
Nuclease-free water to the final volume
-
-
qPCR Cycling: Perform the qPCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green)
-
Data Analysis
-
Relative Quantification: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression.
-
Normalization: Normalize the Ct values of the target genes (VEGF and Aldolase A) to the Ct values of the housekeeping gene for each sample (ΔCt = Ct_target - Ct_housekeeping).
-
Calculation of Fold Change: Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated groups (ΔΔCt = ΔCt_treated - ΔCt_control). The fold change in expression is then calculated as 2^(-ΔΔCt).
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences in gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. An activator of PHD2, this compound, decreases angiogenesis via inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss-of-Function Genetic Screening Identifies Aldolase A as an Essential Driver for Liver Cancer Cell Growth Under Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
KRH102140: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and detailed experimental protocols for the investigation of KRH102140, a potent activator of Prolyl Hydroxylase Domain 2 (PHD2). This compound serves as a valuable research tool for studying the hypoxia-inducible factor (HIF) signaling pathway and its role in angiogenesis and cellular metabolism.
Product Information
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 864769-01-7 |
| Molecular Formula | C25H24FNO |
| Molecular Weight | 373.47 g/mol |
| IUPAC Name | N-(2-fluorobenzyl)-2-methyl-2-(2-phenylethyl)chromen-6-amine |
| Synonyms | KRH-102140, KRH 102140 |
| Mechanism of Action | Potent activator of PHD2, leading to the suppression of HIF-1α.[1] |
| Primary Application | Research into HIF-mediated pathological processes, particularly angiogenesis. |
Supplier and Purchasing Information
This compound is a specialized research chemical and is not widely available from major chemical suppliers. Based on available information, it can be acquired through the following:
-
MedKoo Biosciences: Lists this compound (Cat#: 407964) as available via custom synthesis. A minimum order quantity of 1 gram is required with an estimated lead time of 2 to 4 months. Pricing is dependent on the complexity of the synthesis.
-
EvitaChem: Lists this compound (EVT-272300) for purchase, though stock availability should be confirmed directly with the supplier.
Note: This product is intended for research use only and is not for human or veterinary use.
Biological Activity and Signaling Pathway
This compound is a potent activator of the enzyme prolyl hydroxylase 2 (PHD2). Under normoxic conditions, PHD2 hydroxylates specific proline residues on the alpha subunit of hypoxia-inducible factor 1 (HIF-1α). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. By activating PHD2, this compound enhances the degradation of HIF-1α, even under hypoxic conditions where HIF-1α would normally be stabilized. The reduction in HIF-1α levels leads to a decrease in the transcription of its downstream target genes, many of which are involved in angiogenesis and metabolic adaptation to hypoxia, such as Vascular Endothelial Growth Factor (VEGF).[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular processes as reported in the literature.
Table 1: Effect of this compound on HIF-1α Protein Levels in Human Osteosarcoma (HOS) Cells under Hypoxia
| Treatment | Concentration (µM) | Duration (h) | HIF-1α Protein Level (% of Hypoxic Control) |
| This compound | 2 | 8 | Significantly Reduced |
| This compound | 20 | 8 | Significantly Reduced |
Data extracted from Western blot analysis in Nepal et al., 2011.
Table 2: Effect of this compound on mRNA Levels of HIF-1α Target Genes in HOS Cells under Hypoxia
| Gene | This compound Concentration (µM) | Duration (h) | Fold Change in mRNA Level (vs. Hypoxic Control) |
| VEGF | 20 | 8 | Decreased |
| Adrenomedullin | 20 | 8 | Decreased |
| Glut1 | 20 | 8 | Decreased |
| Aldolase A | 20 | 8 | Decreased |
| Enolase 1 | 20 | 8 | Decreased |
| MCT4 | 20 | 8 | Decreased |
Data extracted from RT-PCR analysis in Nepal et al., 2011.
Table 3: Effect of this compound on in vitro Angiogenesis (HUVEC Tube Formation)
| Treatment | Concentration (µM) | Observation |
| This compound | Not specified | Inhibition of tube formation |
Data extracted from tube formation assay in Nepal et al., 2011.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
Cell Culture
-
Human Osteosarcoma (HOS) Cells:
-
Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain in a humidified incubator at 37°C with 5% CO2.
-
-
Human Umbilical Vein Endothelial Cells (HUVECs):
-
Culture in Endothelial Cell Growth Medium supplemented with appropriate growth factors, 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain in a humidified incubator at 37°C with 5% CO2.
-
MTT Assay for Cell Viability
This assay is used to determine the cytotoxicity of this compound.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells (HOS or HUVECs) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24 hours (HOS cells) or 48 hours (HUVECs). Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for HIF-1α Expression
This protocol is for detecting changes in HIF-1α protein levels.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL detection reagent
Protocol:
-
Plate HOS cells and grow to 70-80% confluency.
-
Induce hypoxia (e.g., 1% O2, 5% CO2, 94% N2) and treat with this compound (e.g., 2 µM and 20 µM) for 8 hours.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Normalize HIF-1α band intensity to a loading control (e.g., β-actin).
RT-PCR for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of HIF-1α target genes.
Materials:
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for VEGF, Adrenomedullin, Glut1, Aldolase A, Enolase 1, MCT4, and a housekeeping gene like β-actin)
-
Real-time PCR system
Protocol:
-
Treat HOS cells under hypoxic conditions with this compound (e.g., 20 µM) for 8 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR using gene-specific primers.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
HUVEC Tube Formation Assay
This assay assesses the effect of this compound on in vitro angiogenesis.
Materials:
-
This compound
-
HUVECs
-
Matrigel or other basement membrane extract
-
96-well plates
-
Microscope
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Seed HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well.
-
Treat the cells with this compound at the desired concentrations.
-
Incubate for 6-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of tubes, tube length, and branching points using image analysis software.
Experimental Workflows
References
Application Notes and Protocols for Matrigel Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for performing a Matrigel invasion assay, a critical in vitro method for assessing the invasive potential of cells. This assay is particularly relevant for cancer research and the development of anti-metastatic drugs.
Principle of the Assay
The Matrigel invasion assay is a widely used method to study cell invasion, a key process in cancer metastasis. The assay utilizes a Boyden chamber system, which consists of a cell culture insert with a porous membrane separating an upper and lower chamber.[1] The membrane is coated with a layer of Matrigel, a reconstituted basement membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma.[2] This Matrigel layer acts as a barrier that mimics the in vivo extracellular matrix.[1]
Cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant, such as Fetal Bovine Serum (FBS).[3] Invasive cells actively secrete proteases to degrade the Matrigel and migrate through the pores of the membrane towards the chemoattractant in the lower chamber.[4] Non-invasive cells are unable to penetrate the Matrigel barrier.[4] After a specific incubation period, the non-invaded cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are then fixed, stained, and quantified.[5] The number of invaded cells serves as an indicator of the invasive potential of the cell population being studied.[4]
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
24-well cell culture plates with cell culture inserts (8 µm pore size)
-
Corning® Matrigel® Matrix
-
Cold, serum-free cell culture medium (e.g., DMEM)
-
Cell culture medium supplemented with a chemoattractant (e.g., 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)[5][6]
-
Cotton swabs
-
Sterile pipette tips and tubes
-
Incubator (37°C, 5% CO₂)
-
Microscope for imaging and quantification
Protocol Steps
Day 1: Coating Inserts and Seeding Cells
-
Thaw Matrigel: Thaw the Matrigel matrix on ice at 4°C overnight.[2] It is crucial to keep the Matrigel and all related materials (pipette tips, tubes) cold to prevent premature polymerization.[2]
-
Coat Inserts:
-
Dilute the Matrigel with cold, serum-free medium to the desired concentration (a typical starting range is 200-300 µg/mL).[4]
-
Carefully add 100 µL of the diluted Matrigel solution to the center of the upper chamber of each insert.[3]
-
Incubate the plate at 37°C for 2-3 hours to allow the Matrigel to solidify.[3]
-
-
Prepare Cells:
-
Seed Cells:
-
Incubate: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized for each cell line.[5]
Day 2: Staining and Quantification
-
Remove Non-Invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-invaded cells and the Matrigel layer from the top of the membrane.[5]
-
Fixation: Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-15 minutes.[5][6]
-
Staining:
-
Wash the inserts gently with PBS.
-
Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-15 minutes.[5]
-
-
Washing: Wash the inserts thoroughly with distilled water to remove excess stain and allow them to air dry.[5]
-
Quantification:
-
Acquire images of the stained cells using a microscope at 10x or 20x magnification.[7]
-
Count the number of invaded cells in several random fields of view for each insert.
-
The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to a control group.[4]
-
Data Presentation
Quantitative data from the Matrigel invasion assay should be summarized in a clear and structured format.
Table 1: Optimization of Cell Seeding Density
| Cell Line | Seeding Density (cells/well) | Average Invaded Cells per Field (± SD) |
| HT-1080 | 2.5 x 10⁴ | 150 ± 15 |
| HT-1080 | 5.0 x 10⁴ | 280 ± 25 |
| HT-1080 | 1.0 x 10⁵ | 450 ± 30 |
| MCF-7 | 5.0 x 10⁴ | 10 ± 3 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.[3]
Table 2: Effect of an Inhibitor on Cell Invasion
| Treatment Group | Concentration | Average Number of Invaded Cells | Percent Invasion (%) |
| Control (Vehicle) | - | 300 | 100 |
| Inhibitor X | 1 µM | 150 | 50 |
| Inhibitor X | 10 µM | 60 | 20 |
| Inhibitor X | 50 µM | 15 | 5 |
Visualizations
Experimental Workflow
Caption: Workflow of the Matrigel invasion assay.
Signaling Pathways in Cell Invasion
Several signaling pathways are known to regulate cancer cell invasion. Key pathways include those involving Protein Kinase C (PKC) and Phosphatidylinositol 3-Kinase (PI3K), which can lead to the activation of transcription factors like NF-κB and AP-1.[8][9] These transcription factors, in turn, control the expression of genes involved in invasion, such as urokinase-type plasminogen activator (uPA) and its receptor (uPAR).[8][9] The Ras-mediated signaling pathways, including the Raf-MEK-ERK and RalGEF pathways, also play distinct and critical roles in promoting invasion and metastasis.[10]
Caption: Key signaling pathways regulating cell invasion.
References
- 1. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 2. corning.com [corning.com]
- 3. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 4. corning.com [corning.com]
- 5. snapcyte.com [snapcyte.com]
- 6. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 7. Matrigel invasion assay [bio-protocol.org]
- 8. Signaling pathways responsible for cancer cell invasion as targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Signal Pathways Which Promote Invasion and Metastasis: Critical and Distinct Contributions of Extracellular Signal-Regulated Kinase and Ral-Specific Guanine Exchange Factor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting KRH102140 solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with KRH102140 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is reported to be soluble in common organic solvents.[1] For cell culture applications, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[2][3] DMSO is a versatile solvent capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media.[2]
Q2: I observed precipitation when I added my this compound-DMSO stock solution to the cell culture medium. What could be the cause?
A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue for hydrophobic small molecules.[4] This can occur if the final concentration of this compound exceeds its solubility limit in the media, even if it was fully dissolved in the DMSO stock. The final concentration of DMSO in the media is also a critical factor; a sharp decrease in the solvent's solubilizing power upon dilution into the aqueous medium can cause the compound to crash out of solution.[5]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To minimize solvent-induced cell toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.[3]
Q4: Can I use other solvents to improve the solubility of this compound in my cell culture experiments?
A4: While DMSO is the most common choice, other co-solvents like ethanol, polyethylene glycol (PEG), or glycerol can be explored.[5] However, the compatibility of these solvents with your specific cell line and their potential effects on the experimental outcome must be carefully evaluated. It is recommended to perform a literature search for your cell type and assay to see what solvents have been successfully used.
Q5: How can I determine the solubility of this compound in my specific cell culture medium?
A5: You can perform a kinetic solubility assay. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. This will help you determine the maximum concentration of this compound that can be used in your experiments without precipitation.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | The concentration of this compound in the final solution exceeds its aqueous solubility. | - Lower the final concentration of this compound. - Increase the final concentration of DMSO, but do not exceed cytotoxic levels (generally <0.5%). - Prepare an intermediate dilution of the stock in media or PBS before adding to the final culture. |
| Media becomes cloudy over time after adding this compound. | The compound is slowly precipitating out of solution (kinetic solubility issue). | - Reduce the final concentration of this compound. - Consider the use of a stabilizing agent or co-solvent if compatible with your assay. - Decrease the incubation time of your experiment if possible. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound is leading to variability in the effective concentration. | - Visually inspect for any precipitate before adding the compound to your cells. - Vortex the stock solution and the final diluted solution thoroughly. - Perform a solubility test to ensure you are working within the soluble range. |
| Observed cellular toxicity. | The concentration of DMSO or this compound is too high. | - Lower the final concentration of both this compound and DMSO. - Always include a vehicle control (DMSO alone) to differentiate between compound and solvent toxicity. - Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. |
Quantitative Data Summary
While specific experimental solubility data for this compound is not widely available, the following table provides an illustrative example of what a solubility profile for a similar hydrophobic small molecule might look like. Users should experimentally determine the solubility of this compound for their specific conditions.
| Solvent/Medium | Estimated Solubility (µM) | Notes |
| 100% DMSO | >10,000 | Forms a stable stock solution. |
| PBS (pH 7.4) | <1 | Poorly soluble in aqueous buffers alone. |
| Cell Culture Medium (e.g., DMEM) + 10% FBS + 0.1% DMSO | 10 - 50 | Serum proteins can aid in solubilization. |
| Cell Culture Medium (e.g., DMEM) + 10% FBS + 0.5% DMSO | 50 - 200 | Higher DMSO concentration increases solubility but may impact cell viability. |
Experimental Protocols
Protocol: Kinetic Solubility Assessment of this compound in Cell Culture Media
This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
DMSO
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at a wavelength where this compound absorbs (or by light scattering)
Procedure:
-
Prepare a high-concentration stock solution of this compound: Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Ensure it is fully dissolved by vortexing.
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of your this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 100 µM down to 0.1 µM. Keep the final DMSO concentration consistent across all wells (e.g., 0.5%). Include a vehicle control well with only the medium and the same final DMSO concentration.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a duration that reflects your planned experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, visually inspect each well for any signs of precipitation.
-
Spectrophotometric Analysis: Measure the absorbance or light scattering of each well using a plate reader. A significant increase in absorbance or scattering compared to the vehicle control indicates precipitation.
-
Determine the Kinetic Solubility: The highest concentration of this compound that does not show any visible precipitation or a significant increase in absorbance/scattering is considered the kinetic solubility under these conditions.
Visualizations
References
Technical Support Center: KRH102140 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of KRH102140 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an activator of Prolyl Hydroxylase Domain 2 (PHD2). In normoxic conditions (normal oxygen levels), PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) on specific proline residues.[1] This hydroxylation event signals for the von Hippel-Lindau (VHL) protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[1] By activating PHD2, this compound enhances the degradation of HIF-1α, thereby inhibiting its downstream signaling pathways, which are often associated with angiogenesis and tumor progression.
Q2: Is this compound expected to be cytotoxic to all cell lines?
A2: Not necessarily. The cytotoxic effect of this compound is likely to be cell-line dependent. One study has shown that this compound exhibited no cytotoxicity in Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations up to 100 µM.[2] However, its effect on other cell lines, particularly cancer cell lines that may have a different reliance on HIF signaling, has not been widely reported in publicly available literature. Therefore, it is crucial to perform dose-response experiments to determine the cytotoxic potential of this compound in your specific cell line of interest.
Q3: What are the recommended starting concentrations for a cytotoxicity assay with this compound?
A3: Based on available data where no cytotoxicity was observed in HUVECs up to 100 µM, a wide range of concentrations should be tested for a new cell line.[2] A suggested starting range could be from 0.1 µM to 200 µM, with logarithmic dilutions. This broad range will help in identifying a potential IC50 value (the concentration at which 50% of cells are non-viable).
Q4: How long should I incubate the cells with this compound?
A4: Incubation times for cytotoxicity assays typically range from 24 to 72 hours. A 48-hour incubation is often a good starting point to observe significant effects on cell viability. However, the optimal incubation time may vary depending on the cell line's doubling time and the specific research question.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in a cell viability assay. | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent drug concentration. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.- Mix the drug solution thoroughly before adding to the wells. |
| No cytotoxicity observed even at high concentrations of this compound. | - The cell line is resistant to the effects of this compound.- Insufficient incubation time.- The compound has degraded. | - Confirm the expression and activity of HIF-1α in your cell line.- Extend the incubation period to 72 hours.- Prepare fresh solutions of this compound for each experiment. |
| Inconsistent results in apoptosis assays (Annexin V/PI staining). | - Premature cell death due to harsh handling.- Incorrect compensation settings on the flow cytometer.- Apoptosis is a transient process. | - Handle cells gently during harvesting and staining.- Use single-stained controls to set up proper compensation.- Perform a time-course experiment to identify the optimal time point for detecting apoptosis. |
| Low signal in Caspase-3/7 activity assay. | - The apoptotic pathway in the cell line may not be caspase-3/7 dependent.- The timing of the assay is not optimal.- Insufficient number of apoptotic cells. | - Investigate other apoptotic markers.- Perform a time-course experiment to capture peak caspase activity.- Increase the concentration of this compound or the incubation time to induce a stronger apoptotic response. |
Data Presentation
As of the latest available information, specific IC50 values for this compound across a wide range of cell lines are not extensively documented in peer-reviewed literature. Researchers are encouraged to determine these values empirically for their cell lines of interest. Below is a template table for summarizing experimentally determined cytotoxicity data.
Table 1: Cytotoxicity of this compound in Various Cell Lines (Hypothetical Data)
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HUVEC | Human Umbilical Vein Endothelial | MTT | 48 | >100[2] |
| HOS | Human Osteosarcoma | MTT | 48 | User-determined |
| HepG2 | Human Hepatoma | MTT | 48 | User-determined |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | User-determined |
| A549 | Human Lung Carcinoma | MTT | 48 | User-determined |
Users should replace "User-determined" with their experimental findings.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is intended to determine the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined incubation time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
96-well white-walled, clear-bottom plates
-
This compound
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate as for the MTT assay.
-
Treat the cells with this compound and incubate for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced HIF-1α degradation.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
References
potential off-target effects of KRH102140 in cellular assays
Welcome to the technical support center for KRH102140. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent activator of Prolyl Hydroxylase Domain 2 (PHD2). In normoxic conditions, PHD2 hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α). This hydroxylation event signals for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and ubiquitinate HIF-1α, leading to its rapid proteasomal degradation. By activating PHD2, this compound enhances the degradation of HIF-1α, even under hypoxic conditions, thereby inhibiting the transcription of HIF-1α target genes involved in angiogenesis, glucose metabolism, and cell survival.
Q2: What are the known on-target effects of this compound in cellular assays?
A2: The primary on-target effects of this compound include a reduction in the protein levels of HIF-1α.[1] This leads to decreased mRNA and protein levels of HIF-1α target genes such as Vascular Endothelial Growth Factor (VEGF) and glycolytic enzymes.[1] Functionally, this results in the inhibition of angiogenesis-related processes like endothelial cell tube formation.[1]
Q3: Are there any known or potential off-target effects of this compound?
A3: While specific off-target effects of this compound have not been extensively characterized in publicly available literature, compounds of this class may exhibit off-target activities.[2] this compound is an activator of PHD2, which belongs to the family of 2-oxoglutarate (2-OG) dependent dioxygenases. It is plausible that this compound could interact with other members of this enzyme family, such as collagen prolyl-4-hydroxylases (C-P4H), which are crucial for collagen synthesis. Researchers should be aware of this potential and consider assays to rule out unintended effects on related enzymes.
Q4: How can I confirm the on-target activity of this compound in my cell line?
A4: The most direct way to confirm on-target activity is to measure HIF-1α protein levels by Western blot or ELISA in cells treated with this compound under hypoxic conditions. You should observe a dose-dependent decrease in HIF-1α protein. Additionally, you can perform qRT-PCR to measure the mRNA levels of known HIF-1α target genes (e.g., VEGFA, SLC2A1/GLUT1, PGK1).
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No significant decrease in HIF-1α protein levels after this compound treatment under hypoxia. | 1. Suboptimal this compound concentration: The effective concentration can vary between cell lines. 2. Insufficient hypoxia: The level of hypoxia may not be sufficient to stabilize HIF-1α in control cells. 3. Cell line resistance: Some cell lines may have mutations in the HIF pathway. | 1. Perform a dose-response experiment with a broader range of this compound concentrations. 2. Ensure your hypoxic conditions are robust (e.g., 1% O2 or treatment with a hypoxia-mimetic agent like cobalt chloride or DMOG). 3. Verify the integrity of the HIF pathway in your cell line. |
| Unexpected changes in cell morphology or adhesion. | Potential off-target effect on collagen synthesis: this compound may be affecting collagen prolyl-4-hydroxylases, leading to altered extracellular matrix (ECM) production. | 1. Perform a hydroxyproline assay to quantify total collagen production. 2. Stain for specific collagen types (e.g., Collagen I) using immunofluorescence to visualize changes in the ECM. |
| Alterations in cellular metabolism not explained by HIF-1α inhibition. | Potential off-target effects on other 2-OG dependent dioxygenases: This family of enzymes regulates various metabolic processes. | 1. Conduct a Seahorse assay to measure mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR). 2. Perform metabolomic analysis to identify broader changes in cellular metabolites. |
| Inconsistent results between experiments. | 1. Variability in hypoxia induction: Inconsistent oxygen levels can lead to variable HIF-1α stabilization. 2. This compound degradation: The compound may not be stable in your culture medium over long incubation times. | 1. Use a calibrated hypoxia chamber and monitor oxygen levels. 2. Prepare fresh this compound solutions for each experiment and consider media changes for long-term studies. |
Experimental Protocols
Protocol 1: Western Blot for HIF-1α
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Hypoxia Induction and Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Place the cells in a hypoxic chamber (1% O2) for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH for normalization.
Protocol 2: qRT-PCR for HIF-1α Target Genes
-
Cell Treatment: Follow the same procedure as for the Western blot, treating cells with this compound under hypoxia.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for your target genes (e.g., VEGFA, PGK1, SLC2A1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: Hydroxyproline Assay for Total Collagen
-
Sample Preparation: After treatment, scrape cells and the deposited extracellular matrix into PBS. Hydrolyze the samples in 6M HCl at 110°C for 18-24 hours.
-
Assay: Use a commercial hydroxyproline assay kit, following the manufacturer's instructions. This typically involves a colorimetric reaction that can be read on a plate reader.
-
Quantification: Determine the amount of hydroxyproline in your samples by comparing to a standard curve. Hydroxyproline content is a direct measure of collagen content.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Hypothesized on- and off-target effects of this compound.
References
optimizing KRH102140 incubation time for maximal HIF-1α inhibition
Welcome to the technical support center for KRH102140. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal HIF-1α inhibition using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-mediated HIF-1α inhibition?
A1: this compound is an activator of Prolyl Hydroxylase Domain 2 (PHD2).[1][2] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.[3][4][5] By activating PHD2, this compound enhances this degradation process, leading to a decrease in HIF-1α levels, even under hypoxic conditions where HIF-1α is typically stabilized.[1][2]
Q2: How quickly is HIF-1α degraded? What is its half-life?
A2: HIF-1α is a highly unstable protein with a very short half-life, estimated to be between 5 to 8 minutes under normoxic conditions.[3][6] This rapid turnover is a critical aspect of the cellular response to changes in oxygen availability. Due to this inherent instability, careful and rapid sample processing is crucial for accurate measurement of HIF-1α levels.
Q3: I am not seeing any HIF-1α protein on my Western blot. What could be the issue?
A3: Several factors could contribute to the lack of a detectable HIF-1α signal. Firstly, due to its rapid degradation, sample preparation is critical.[6][7] Ensure that cell lysis is performed quickly and on ice, with protease and proteasome inhibitors included in the lysis buffer to prevent degradation. Secondly, it is essential to induce HIF-1α expression by exposing the cells to hypoxic conditions (e.g., 1% O2) or by using hypoxia-mimetic agents like cobalt chloride (CoCl2) or dimethyloxalylglycine (DMOG) before treatment with this compound. Without induction, the basal levels of HIF-1α in most cell lines are too low to be detected. Finally, confirm the efficiency of your protein transfer from the gel to the membrane, for example, by using a Ponceau S stain.
Q4: What is the optimal incubation time for this compound to achieve maximal HIF-1α inhibition?
A4: The optimal incubation time for this compound can vary depending on the cell type, its metabolic rate, and the experimental conditions. To determine the ideal time for your specific system, it is necessary to perform a time-course experiment. We recommend treating your cells with this compound for a range of durations (e.g., 0, 1, 2, 4, 8, and 12 hours) following hypoxic induction. Subsequently, you can assess HIF-1α protein levels by Western blot to identify the time point at which the most significant reduction occurs.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No HIF-1α band in untreated hypoxic control | 1. Insufficient hypoxia induction. 2. Rapid degradation of HIF-1α during sample preparation.[7] 3. Low protein loading. | 1. Ensure your hypoxia chamber is functioning correctly and maintain cells at 1% O2 for at least 4-6 hours. Alternatively, use a chemical inducer like CoCl2 (100-150 µM) or DMOG (100-200 µM) for 6-8 hours. 2. Lyse cells quickly on ice. Use a lysis buffer containing a cocktail of protease and proteasome inhibitors (e.g., MG132). 3. Load at least 30-50 µg of total protein per lane.[6] |
| High variability in HIF-1α levels between replicates | 1. Inconsistent timing of cell harvesting and lysis. 2. Uneven cell density at the start of the experiment. | 1. Standardize the harvesting and lysis procedure for all samples to minimize time-dependent variations in protein degradation. 2. Ensure a uniform cell seeding density across all wells or plates. |
| This compound treatment does not reduce HIF-1α levels | 1. This compound concentration is too low. 2. The chosen incubation time is not optimal. 3. The compound has degraded. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line (e.g., 1, 5, 10, 20, 50 µM). 2. Conduct a time-course experiment as described in the FAQs. 3. Ensure proper storage of this compound as per the manufacturer's instructions and prepare fresh dilutions for each experiment. |
| Multiple bands are observed on the Western blot for HIF-1α | 1. Non-specific antibody binding. 2. HIF-1α degradation products or post-translational modifications. | 1. Optimize your Western blot protocol by titrating the primary antibody concentration and increasing the stringency of the wash steps. 2. The predicted molecular weight of HIF-1α is ~93 kDa, but it can run higher (110-130 kDa) due to post-translational modifications. Lower molecular weight bands may represent degradation products. Ensure adequate protease and proteasome inhibitors are used. |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-Mediated HIF-1α Inhibition
This protocol outlines the steps to determine the optimal incubation time of this compound for maximal HIF-1α inhibition.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Hypoxia chamber or chemical hypoxia inducer (CoCl2 or DMOG)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and proteasome inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Hypoxia Induction: Transfer the plates to a hypoxic chamber (1% O2) for 4-6 hours to induce HIF-1α expression. Alternatively, treat the cells with a chemical inducer like CoCl2 (100 µM) for 6 hours.
-
This compound Treatment: While still under hypoxic conditions, treat the cells with the desired concentration of this compound for varying durations (e.g., 0, 1, 2, 4, 8, 12 hours). The '0 hour' time point serves as the untreated control.
-
Cell Lysis: At each time point, immediately place the plate on ice, wash the cells once with ice-cold PBS, and then add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Prepare samples by mixing 30-50 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin).
-
-
Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control for each time point. Plot the normalized HIF-1α levels against the incubation time to determine the point of maximal inhibition.
Data Presentation
Table 1: Hypothetical Time-Course of HIF-1α Inhibition by this compound (20 µM)
| Incubation Time (hours) | HIF-1α Level (Normalized to β-actin) | % Inhibition |
| 0 | 1.00 | 0 |
| 1 | 0.65 | 35 |
| 2 | 0.40 | 60 |
| 4 | 0.25 | 75 |
| 8 | 0.15 | 85 |
| 12 | 0.18 | 82 |
Table 2: Hypothetical Dose-Response of this compound on HIF-1α Levels (8-hour incubation)
| This compound Conc. (µM) | HIF-1α Level (Normalized to β-actin) | % Inhibition |
| 0 | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 5 | 0.50 | 50 |
| 10 | 0.25 | 75 |
| 20 | 0.15 | 85 |
| 50 | 0.12 | 88 |
Visualizations
Caption: Mechanism of this compound-mediated HIF-1α degradation.
Caption: Workflow for time-course optimization experiment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. An activator of PHD2, this compound, decreases angiogenesis via inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hypoxia-inducible factor-1α (HIF-1α) escapes O2-driven proteasomal degradation irrespective of its subcellular localization: nucleus or cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of HIF-1α degradation pathways via modulation of the propionyl mark [bmbreports.org]
- 5. Frontiers | Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia [frontiersin.org]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: KRH102140 Experimental Protocols and Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with KRH102140, a potent activator of PHD2 that leads to the degradation of HIF-1α and subsequent inhibition of angiogenesis.[1][2]
General Laboratory Best Practices to Minimize Variability
Question: What are the fundamental principles to ensure reproducibility and minimize variability in our experiments with this compound?
Answer: Consistency is key to minimizing variability in any experimental workflow. Adhering to standardized laboratory practices is crucial for obtaining reliable and reproducible data. This includes everything from reagent preparation to data analysis.
Key areas to focus on include:
-
Reagent and Media Preparation: Use high-quality, fresh reagents. Prepare large batches of media and buffers to be used across all experiments in a study to reduce lot-to-lot variability.[3] Aliquot and store reagents appropriately to avoid repeated freeze-thaw cycles.
-
Pipetting Technique: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent liquid handling.[4][5] Even small pipetting errors can lead to significant variability, especially in sensitive assays like qPCR and ELISA.[5][6][7]
-
Cell Culture Maintenance: Maintain a consistent cell culture environment, including incubator temperature, CO2 levels, and humidity. Use cells within a similar, low passage number range for all experiments to avoid issues related to genetic drift and altered phenotypes.[8]
-
Experimental Controls: Always include appropriate positive and negative controls in every experiment.[6][9] For this compound studies, this may include vehicle-treated cells (negative control) and a known inhibitor of HIF-1α (positive control).
-
Detailed Record Keeping: Maintain a detailed laboratory notebook, documenting all experimental parameters, including reagent lot numbers, passage numbers of cells, and any deviations from the protocol.
Cell Culture and Hypoxia Induction
Question: We are seeing inconsistent effects of this compound on HIF-1α levels in our cell line. What could be causing this variability?
Answer: Variability in the cellular response to this compound can often be traced back to inconsistencies in cell culture and the hypoxia induction protocol.
Troubleshooting Guide: Cell Culture and Hypoxia
| Potential Issue | Recommended Solution |
| Cell Seeding Density | Seed cells at a consistent density for all experiments. Overly confluent or sparse cultures can respond differently to treatment and hypoxia.[10] |
| Cell Passage Number | Use cells within a narrow passage number range. High passage numbers can lead to phenotypic and genotypic changes, altering the cellular response.[8] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. Mycoplasma can alter cellular metabolism and signaling pathways, leading to unreliable results. |
| Inconsistent Hypoxia Induction | Ensure a consistent and stable low-oxygen environment. Calibrate the hypoxia chamber and use a gas mixture with a precise oxygen concentration. Verify the oxygen levels within the chamber during the experiment. |
| Duration of Hypoxia Exposure | The timing of this compound treatment relative to the onset and duration of hypoxia is critical. Adhere strictly to the protocol-defined time points. |
Experimental Protocol: Hypoxia Induction and this compound Treatment
-
Cell Seeding: Seed cells in appropriate culture plates at a predetermined density to reach 70-80% confluency at the time of the experiment.
-
Cell Culture: Culture cells overnight in a standard incubator (37°C, 5% CO2).
-
This compound Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Hypoxia Induction: Place the culture plates in a pre-calibrated hypoxia chamber with a controlled gas environment (e.g., 1% O2, 5% CO2, balanced with N2) for the specified duration.
-
Sample Collection: At the end of the incubation period, promptly harvest the cells for downstream analysis (e.g., protein extraction for Western blot or RNA isolation for qPCR).
References
- 1. An activator of PHD2, this compound, decreases angiogenesis via inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. gilson.com [gilson.com]
- 5. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
- 6. content.protocols.io [content.protocols.io]
- 7. dispendix.com [dispendix.com]
- 8. businessresearchinsights.com [businessresearchinsights.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
dealing with KRH102140 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, stability, and use of KRH102140 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
For long-term storage, this compound solid should be stored at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] Stock solutions of this compound can also be stored at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[1]
Q2: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For most in vitro experiments, a high-concentration stock solution (e.g., 10 mM) in DMSO is prepared first. This stock can then be diluted to the final desired concentration in the aqueous experimental medium.
Q3: Is this compound stable in DMSO stock solutions?
While specific stability data for this compound in DMSO is not publicly available, a study on a diverse set of compounds showed that most are stable in DMSO for up to 15 weeks at 40°C.[2] The same study indicated that water content in the DMSO is a more significant factor in compound degradation than oxygen.[2] Therefore, it is crucial to use anhydrous DMSO and store stock solutions in tightly sealed vials to minimize moisture absorption.
Q4: How many times can I freeze and thaw my this compound stock solution?
A study on compound stability in DMSO demonstrated no significant loss of compound after 11 freeze-thaw cycles (freezing at -15°C and thawing at 25°C).[2] However, to ensure the integrity of your this compound stock solution, it is best practice to aliquot the stock into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Q5: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors related to the stability and handling of this compound:
-
Degradation of the compound: Improper storage or handling of the solid compound or stock solutions can lead to degradation. Ensure you are following the recommended storage conditions.
-
Instability in aqueous solution: Small molecules can have limited stability in aqueous buffers. It is advisable to prepare fresh dilutions from the DMSO stock for each experiment and to minimize the time the compound spends in aqueous solution before use.
-
Precipitation: Diluting the DMSO stock into an aqueous buffer can sometimes cause the compound to precipitate, especially at higher concentrations. Visually inspect your final solution for any signs of precipitation. If you suspect precipitation, consider vortexing the solution or using a lower final concentration.
-
Adsorption to plastics: Some compounds can adsorb to the surface of plastic labware. While a study showed no significant difference in compound recovery between glass and polypropylene containers for some compounds, this can be compound-specific.[2] If you suspect this is an issue, consider using low-adhesion microplates or glass vials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity over time | Degradation of this compound in stock solution or working solution. | 1. Prepare fresh stock solutions from solid this compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Prepare working solutions fresh for each experiment. 4. Perform a stability test of this compound in your specific experimental buffer (see Experimental Protocols section). |
| Precipitate forms upon dilution in aqueous buffer | Poor solubility of this compound at the final concentration. | 1. Ensure the final concentration of DMSO is sufficient to maintain solubility (typically ≤1%). 2. Vigorously vortex the solution after dilution. 3. Consider using a solubilizing agent, if compatible with your experimental system. 4. Perform a solubility test to determine the maximum soluble concentration in your buffer. |
| High variability between replicate experiments | Inconsistent pipetting of viscous DMSO stock solution or degradation of the compound. | 1. Use positive displacement pipettes for accurate handling of DMSO. 2. Ensure complete mixing after dilution of the stock solution. 3. Prepare a master mix of your final working solution to add to all replicates. 4. Check for degradation by running a quality control sample (e.g., via HPLC) if possible. |
| Unexpected off-target effects | Presence of degradation products with biological activity. | 1. Use high-purity this compound. 2. Store the compound and solutions properly to prevent degradation. 3. If possible, analyze the purity of your stock solution over time using techniques like HPLC-MS. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol can be adapted to test the stability of this compound in any solvent or buffer of interest.
Objective: To determine the degradation rate of this compound in a specific solution over time and at different temperatures.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Experimental buffer of choice (e.g., PBS, cell culture medium)
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
-
Appropriate HPLC column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in your experimental buffer. Prepare enough volume for all time points and temperatures.
-
Incubation: Aliquot the test solution into several autosampler vials. Place the vials at the desired temperatures for incubation (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature. Immediately quench any potential degradation by freezing the sample at -80°C until analysis. The t=0 sample should be frozen immediately after preparation.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject a fixed volume of each sample onto the HPLC system.
-
Use a suitable mobile phase gradient to separate this compound from any potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance, or by using a mass spectrometer in selective ion monitoring (SIM) mode for the mass of this compound.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of this compound remaining.
-
Plot the percentage of this compound remaining versus time for each temperature to determine the degradation kinetics.
-
Data Presentation:
| Time (hours) | % Remaining at 4°C | % Remaining at RT | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Visualizations
This compound Mechanism of Action: HIF-1α Degradation Pathway
This compound is an activator of Prolyl Hydroxylase Domain 2 (PHD2).[2][3][4] Under normoxic conditions, PHD enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) at specific proline residues.[2][3][4] This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] By activating PHD2, this compound enhances the degradation of HIF-1α, thereby inhibiting its downstream signaling pathways, which are involved in angiogenesis and tumor progression.[3]
Caption: this compound enhances HIF-1α degradation via PHD2 activation.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the key steps for determining the stability of this compound in a given solution.
Caption: Workflow for determining this compound stability in solution.
References
- 1. medkoo.com [medkoo.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An activator of PHD2, this compound, decreases angiogenesis via inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with KRH102140 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with KRH102140.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent activator of Prolyl Hydroxylase Domain 2 (PHD2).[1] Under normal oxygen conditions (normoxia), PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This hydroxylation event targets HIF-1α for rapid degradation via the von Hippel-Lindau (VHL) protein-dependent ubiquitination pathway.[1] By activating PHD2, this compound enhances the degradation of HIF-1α, even under hypoxic conditions where HIF-1α would typically be stabilized. This leads to the downregulation of HIF-1α target genes involved in angiogenesis, metabolism, and cell survival.[1][2]
Q2: What are the expected outcomes of this compound treatment in a cellular context?
Based on its mechanism of action, treatment with this compound is expected to:
-
Decrease HIF-1α protein levels under hypoxic conditions.
-
Reduce the mRNA levels of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF), Glut1, and other genes involved in angiogenesis and glycolysis.[1][2]
-
Inhibit angiogenesis, which can be observed as a reduction in tube formation in endothelial cell assays (e.g., HUVECs).[1][2]
-
Potentially decrease cell proliferation and survival in cancer cells that rely on HIF-1α signaling.
Q3: Are there any known off-target effects for this compound?
While the provided literature does not specify off-target effects for this compound, inhibitors of HIF prolyl hydroxylases (HIF-PH inhibitors) as a class have the potential for off-target effects by inhibiting other 2-oxoglutarate (2OG)-dependent dioxygenases. One concern is the inhibition of collagen prolyl-4-hydroxylases (CP4H), which could impact collagen synthesis. However, many current HIF-PH inhibitors show reasonable specificity. It is crucial to consider and test for potential off-target effects in your specific experimental system.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses potential discrepancies between expected and observed results when using this compound.
Unexpected Result 1: No significant decrease in HIF-1α protein levels under hypoxia.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Incorrect Timing of Treatment | Optimize the incubation time with this compound. The effect on HIF-1α levels may be time-dependent. |
| Cell Line Insensitivity | The expression and activity of PHD2 can vary between cell lines. Confirm PHD2 expression in your cell line of interest. |
| Compound Instability | Ensure proper storage and handling of the this compound compound to maintain its activity. |
| Issues with Western Blotting | Verify the quality of your HIF-1α antibody and the overall Western blotting procedure. Include appropriate positive and negative controls. |
Unexpected Result 2: Increased or unchanged levels of angiogenesis (e.g., in a tube formation assay).
| Potential Cause | Troubleshooting Steps |
| HIF-1α Independent Angiogenesis | The cell system might utilize angiogenesis pathways that are independent of HIF-1α. Investigate other pro-angiogenic signaling pathways. |
| Off-Target Effects | At high concentrations, this compound could have off-target effects that paradoxically promote angiogenesis. Perform a dose-response analysis. |
| Experimental Variability | Tube formation assays can have inherent variability. Ensure consistent cell seeding, Matrigel coating, and imaging. |
Unexpected Result 3: Increased cell death or cytotoxicity at expected therapeutic concentrations.
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | In some cell lines, strong inhibition of HIF-1α signaling may lead to apoptosis or metabolic crisis, especially if the cells are highly dependent on hypoxic adaptation for survival. |
| Off-Target Cytotoxicity | The compound may have off-target effects that induce cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) across a range of concentrations. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to the cells. Include a vehicle-only control. |
Unexpected Result 4: Development of polycythemia or cardiovascular effects in in vivo models.
| Potential Cause | Troubleshooting Steps |
| Systemic PHD2 Inhibition | Systemic inactivation of PHD2 can lead to an overproduction of erythropoietin (EPO), a HIF target gene, resulting in polycythemia (increased red blood cell count).[3] This can lead to hyperviscosity and, in severe cases, congestive heart failure.[3][4] |
| Cardiovascular Off-Target Effects | Some PHD2 inhibitors have been associated with cardiovascular safety concerns.[5] Monitor cardiovascular parameters (e.g., heart rate, blood pressure) in animal models. |
| Dosing and Administration | Optimize the dose and route of administration to achieve the desired therapeutic effect while minimizing systemic side effects. |
Experimental Protocols
Western Blot for HIF-1α Detection
-
Cell Lysis: After treatment with this compound and exposure to hypoxia, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
HUVEC Tube Formation Assay
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.[7][8]
-
Cell Seeding: Seed HUVECs (Human Umbilical Vein Endothelial Cells) onto the Matrigel-coated wells in the presence of various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.
-
Imaging: Visualize the tube-like structures using a microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software like ImageJ.[9]
Visualizations
Caption: Mechanism of action of this compound in regulating HIF-1α stability.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. An activator of PHD2, this compound, decreases angiogenesis via inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Somatic inactivation of the PHD2 prolyl hydroxylase causes polycythemia and congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
quality control measures for KRH102140 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of KRH102140 stock solutions in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the quality and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For biological experiments, dimethyl sulfoxide (DMSO) is the most common and recommended solvent for dissolving this compound. It is advisable to use a fresh, anhydrous grade of DMSO to prevent compound degradation.
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[1]
Q3: What is the recommended storage duration for this compound stock solutions?
A3: As a general guideline for small molecule compounds, stock solutions stored at -20°C are typically stable for up to one month, while those stored at -80°C can be stable for up to six months.[1] However, it is always best to refer to the manufacturer's specific recommendations if available.
Q4: How can I ensure my this compound stock solution is sterile for cell culture experiments?
A4: To prepare a sterile stock solution, it is recommended to filter it through a 0.2 μm microfilter.[1] Since DMSO is bactericidal, it helps in maintaining sterility.[1] Always work in a sterile environment when preparing and handling solutions for cell culture.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The compound may have low solubility in the chosen solvent or the concentration may be too high. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a fresh stock at a lower concentration. |
| Precipitation when diluting stock solution in aqueous media | The organic solvent (DMSO) concentration is too high in the final aqueous solution, causing the compound to crash out. | Make serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid cell toxicity.[1] |
| Inconsistent or unexpected experimental results | The this compound stock solution may have degraded due to improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Validate the activity of the new stock solution with a dose-response experiment. |
| No observable effect in the experiment | The concentration of this compound may be too low, or the compound may be inactive. | Verify the concentration of your stock solution. Run a positive control experiment with a known activator of the same pathway. Perform a dose-response experiment to determine the optimal working concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in biological experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.2 μm syringe filter (optional, for sterile applications)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
(Optional) For sterile applications, filter the stock solution through a 0.2 μm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Validation of this compound Activity using a Dose-Response Experiment
Objective: To confirm the biological activity and determine the effective concentration range of the this compound stock solution.
Materials:
-
Cell line known to be responsive to HIF-1α inhibition (e.g., human osteosarcoma cells)
-
Complete cell culture medium
-
This compound stock solution
-
Assay for measuring a downstream target of HIF-1α (e.g., VEGF ELISA kit)
-
Multi-well cell culture plates
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride)
Procedure:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 μM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Induce hypoxia in the cells according to your standard protocol.
-
Incubate the cells for the desired period.
-
At the end of the incubation, collect the cell supernatant or lysate.
-
Measure the levels of the downstream target of HIF-1α (e.g., VEGF) using the appropriate assay.
-
Plot the results as a dose-response curve to determine the IC50 value of this compound.
Visualizations
Caption: Workflow for this compound Stock Solution Preparation and Quality Control.
References
avoiding KRH102140 precipitation in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRH102140. The focus is on preventing and resolving precipitation issues in aqueous buffers to ensure reliable experimental outcomes.
Troubleshooting Guide: Resolving this compound Precipitation
Encountering precipitation when preparing this compound solutions in aqueous buffers is a common challenge due to its hydrophobic nature. This guide provides a systematic approach to diagnose and solve this issue.
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. Why is my this compound precipitating when I dilute it in my aqueous buffer?
This compound is a hydrophobic compound, which means it has low solubility in water-based solutions like most buffers. Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is common for such compounds. This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution.
2. What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro studies.[1] It can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[1]
3. I've prepared my this compound stock in DMSO, but it still precipitates when added to my buffer. What can I do?
Here are several strategies to address this issue:
-
Lower the final concentration: The most straightforward solution is to work at a lower final concentration of this compound in your aqueous buffer.
-
Modify your dilution technique: Instead of adding the buffer to your stock, add the stock solution to the pre-warmed (e.g., 37°C) buffer drop-wise while vortexing. This can help to disperse the compound more effectively.
-
Use a co-solvent: In some cases, including a small percentage of a co-solvent like ethanol or PEG400 in your final buffer can improve solubility. However, you must first verify the compatibility of any co-solvent with your experimental system.
-
Incorporate a surfactant: Non-ionic surfactants such as Tween 80 or Tween 20 can be used in small amounts to increase the solubility of hydrophobic compounds.[2] Again, compatibility with your assay is crucial.
4. Can the pH of my buffer affect this compound solubility?
5. How can I determine the solubility of this compound in my specific buffer?
You can perform a solubility assessment in your laboratory. A detailed protocol is provided in the "Experimental Protocols" section below. This will help you determine the maximum concentration of this compound that can be dissolved in your buffer system without precipitation.
Quantitative Data
Specific solubility data for this compound in various buffers is not widely published. Researchers are encouraged to determine this empirically for their specific experimental conditions. The table below is provided as a template to record your own findings.
| Buffer System (e.g., PBS, Tris-HCl) | pH | Maximum Soluble Concentration (µM) | Observations |
| Example: PBS | 7.4 | e.g., 25 µM | Precipitation observed at 50 µM |
Experimental Protocols
Protocol for Determining this compound Solubility in an Aqueous Buffer
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing or sonication can aid dissolution.[3]
-
Prepare a series of dilutions of the this compound stock solution in your chosen aqueous buffer. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Tip: To minimize precipitation during dilution, add the DMSO stock to the buffer and vortex immediately.
-
-
Incubate the solutions under your typical experimental conditions (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect for precipitation. Look for any cloudiness, turbidity, or visible particles in the solutions.
-
(Optional) Quantify the soluble fraction. Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Determine the maximum soluble concentration. This is the highest concentration at which no precipitation is observed.
Signaling Pathway
This compound is an activator of Prolyl Hydroxylase Domain 2 (PHD2). In normoxic conditions, PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) protein, leading to its rapid degradation by the proteasome. By activating PHD2, this compound enhances the degradation of HIF-1α, thereby inhibiting its downstream effects, such as angiogenesis.[4][5]
Caption: this compound mechanism of action via PHD2 activation.
References
Technical Support Center: Cell Viability Assays for KRH102140 Toxicity Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for determining the toxicity of compounds like KRH102140 using common cell viability assays.
Introduction to this compound
This compound is an activator of prolyl hydroxylase domain 2 (PHD2), an enzyme involved in the cellular response to oxygen levels. By activating PHD2, this compound promotes the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1] HIF-1α is a transcription factor that plays a crucial role in angiogenesis and cellular metabolism, particularly under hypoxic conditions found in solid tumors.[1] Therefore, compounds like this compound are investigated for their potential to inhibit angiogenesis, a critical process in tumor growth.[1] While one study has reported no cytotoxicity of this compound in Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations up to 100 µM as measured by an MTT assay, it is crucial to assess its potential toxicity in various cell lines and experimental conditions.[2]
This guide covers four key assays to provide a comprehensive toxicity profile:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Cytotoxicity Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Caspase-Glo® 3/7 Assay: Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis (programmed cell death).
-
Annexin V & Propidium Iodide (PI) Assay: Differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.
MTT Cell Viability Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity.[3][4] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[3][5] This product is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm), which correlates with the number of metabolically active (viable) cells.[3]
Experimental Workflow: MTT Assay
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.[6] Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells (vehicle control) and a positive control for cytotoxicity.
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[6] The plate should be protected from light during this step.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[4]
Data Presentation: Example MTT Assay Results
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability vs. Control |
| 0 (Vehicle) | 1.254 | 0.088 | 100% |
| 1 | 1.231 | 0.092 | 98.2% |
| 10 | 1.198 | 0.076 | 95.5% |
| 50 | 0.876 | 0.061 | 69.8% |
| 100 | 0.452 | 0.045 | 36.0% |
| 200 | 0.153 | 0.021 | 12.2% |
| Medium Blank | 0.050 | 0.005 | - |
Troubleshooting and FAQs: MTT Assay
Q: Why are my blank (medium only) wells showing high absorbance readings? A: This can be caused by contamination of the medium with bacteria or yeast, which can reduce MTT.[6] Ensure sterile technique is used throughout the protocol. Additionally, phenol red in the medium can interfere; using phenol red-free medium or subtracting the background from a "no-cell" control is recommended.
Q: The formazan crystals are not dissolving completely. What should I do? A: Incomplete solubilization leads to inaccurate readings. Ensure the solubilization buffer is added and mixed thoroughly. Pipetting the liquid up and down or placing the plate on an orbital shaker for 15 minutes can help.[8] If using SDS, a longer incubation (e.g., overnight) might be necessary.[3]
Q: My absorbance readings are very low, even in the control wells. A: This could be due to several factors: insufficient cell numbers, reduced metabolic activity of the cells, or a short incubation time with MTT. Optimize the initial cell seeding density and ensure the MTT incubation period is sufficient (2-4 hours).[6]
Q: I am seeing cell viability greater than 100%. Why is this happening? A: This can occur if the test compound enhances cell proliferation or metabolic activity. It can also be an artifact caused by an erroneously low average absorbance value for the control group.[9] Ensure your vehicle control (e.g., low concentration of DMSO) does not affect cell health and re-examine your raw data for outliers.
Q: Can this compound interfere with the MTT assay? A: Some chemical compounds can directly reduce MTT or interfere with cellular metabolism, leading to skewed results.[4] To test for this, run a control plate with varying concentrations of this compound in cell-free medium containing the MTT reagent.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, measurable at ~490 nm.[11]
Experimental Workflow: LDH Assay
Detailed Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol. It is critical to set up the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a detergent (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.[10]
-
Background Control: Medium without cells.
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 10 minutes.[10]
-
Supernatant Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[12]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the appropriate volume (e.g., 100 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction (Optional): Add stop solution if provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm. Use a reference wavelength of >600 nm.[10]
Data Presentation: Example LDH Assay Results
| Condition | Mean Absorbance (490 nm) | Standard Deviation |
| Controls | ||
| Spontaneous Release | 0.150 | 0.015 |
| Maximum Release | 1.850 | 0.120 |
| Medium Background | 0.080 | 0.008 |
| This compound (µM) | ||
| 0 (Vehicle) | 0.155 | 0.018 |
| 50 | 0.350 | 0.025 |
| 100 | 0.850 | 0.065 |
| 200 | 1.550 | 0.110 |
Calculation of % Cytotoxicity: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Troubleshooting and FAQs: LDH Assay
Q: The background absorbance in my medium control is very high. What is the cause? A: Serum in the culture medium contains endogenous LDH activity.[13] To reduce this background, use a lower serum concentration (e.g., 0-2%) or switch to serum-free medium for the duration of the compound treatment.[13][14]
Q: My spontaneous LDH release control shows high absorbance. Why? A: This indicates that your untreated cells are not healthy. This could be due to over-confluency, nutrient depletion, or harsh handling during cell plating. Ensure cells are seeded at an optimal density and handled gently.
Q: The absorbance values for my maximum release control are low. A: This could mean the cell density is too low, or the lysis solution was not effective. Ensure the optimal cell number is used and that the lysis buffer is added and incubated for the recommended time to achieve complete cell lysis.
Q: Can this compound interfere with the LDH assay? A: Some compounds can inhibit LDH enzyme activity. To check for this, you can add the compound directly to the supernatant from lysed cells and see if it reduces the signal compared to the maximum release control.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key "executioner" enzymes activated during the apoptotic cascade.[15] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence). When added to cells, the reagent lyses the cells and allows active caspases to cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal.[15] The luminescent signal is proportional to the amount of caspase 3/7 activity.[16]
Experimental Workflow: Caspase-Glo® 3/7 Assay
Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding: Seed cells in opaque, white-walled 96-well plates to maximize luminescent signal and prevent well-to-well crosstalk.[17] A typical density is <20,000 cells/well.[15]
-
Compound Treatment: Treat cells with this compound and controls as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Plate Equilibration: Remove the assay plate from the incubator and allow it to equilibrate to room temperature to ensure thermal uniformity.[16]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 2 hours.[16]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Presentation: Example Caspase-Glo® 3/7 Assay Results
| This compound (µM) | Mean RLU (Relative Light Units) | Standard Deviation | Fold Change vs. Control |
| 0 (Vehicle) | 15,250 | 1,150 | 1.0 |
| 1 | 16,100 | 1,300 | 1.1 |
| 10 | 45,500 | 3,900 | 3.0 |
| 50 | 185,400 | 15,200 | 12.2 |
| 100 | 350,600 | 28,500 | 23.0 |
| Staurosporine (1 µM) | 455,800 | 35,100 | 29.9 |
| Medium Blank | 500 | 50 | - |
Troubleshooting and FAQs: Caspase-Glo® 3/7 Assay
Q: The luminescent signal in my untreated control wells is high. Is this normal? A: Yes, this assay is highly sensitive and can detect basal levels of caspase activity in healthy cells and even in the serum of the culture medium.[16] It is crucial to include a "no-cell" control (medium + reagent) and subtract this background value from all other readings.[15]
Q: My signal is lower than expected in the positive control. A: Apoptosis is a dynamic process. The peak of caspase activity might have been missed. Perform a time-course experiment to determine the optimal incubation time after treatment for your specific cell line and apoptosis inducer.[17] Also, ensure the reagent was properly reconstituted and stored.
Q: The signal seems to be saturating at high compound concentrations. A: Using too many cells per well (>20,000) can lead to substrate depletion and signal saturation. Optimize your cell seeding density to ensure the signal remains within the linear range of the assay.[15]
Q: Can I use clear plates for this assay? A: It is strongly recommended to use opaque, solid white plates. Clear plates can lead to significant well-to-well crosstalk, where the signal from a bright well "leaks" into adjacent wells, compromising data integrity. Black plates will diminish the signal.[17]
Annexin V & Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between different stages of cell death.
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
This dual-staining allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive[14]
Experimental Workflow: Annexin V / PI Assay
Detailed Experimental Protocol: Annexin V / PI Assay
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvest Cells:
-
Wash Cells: Wash the cells twice with cold PBS by centrifuging and resuspending the pellet.[14]
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Data Presentation: Example Annexin V / PI Assay Results
| This compound (µM) | Viable (AnV-/PI-) | Early Apoptotic (AnV+/PI-) | Late Apoptotic/Necrotic (AnV+/PI+) |
| 0 (Vehicle) | 95.1% | 2.5% | 2.4% |
| 50 | 80.3% | 15.2% | 4.5% |
| 100 | 45.7% | 40.1% | 14.2% |
| 200 | 10.2% | 25.5% | 64.3% |
Troubleshooting and FAQs: Annexin V / PI Assay
Q: My untreated control cells show a high percentage of Annexin V positive cells. A: This is a common issue and can be caused by several factors:
- Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positives. Use gentle detachment methods and handling.
- Unhealthy culture: Cells that are over-confluent or have been in culture too long may undergo spontaneous apoptosis. Use cells in the logarithmic growth phase.
- Fixation issues: Cells must be stained with Annexin V before fixation, as fixation can disrupt the membrane and expose PS on the inner leaflet.
Q: I am seeing a lot of debris in my FSC vs. SSC plot. A: This is often due to late-stage apoptosis or necrosis where cells have broken apart. Gate carefully on the main cell population to exclude debris and cell aggregates from your analysis.
Q: There is no clear separation between the cell populations (quadrants). A: This is often a compensation issue. Fluorescence from FITC (Annexin V) can "spill over" into the PI channel and vice-versa. It is critical to run single-stain controls (cells + Annexin V only, and cells + PI only) to set up the correct compensation on the flow cytometer.
Q: My positive control for apoptosis isn't working. A: The concentration of the inducing agent (e.g., staurosporine) or the treatment time may be insufficient. Optimize these conditions to ensure you can see a clear apoptotic population.
Signaling Pathways in Cell-Mediated Toxicity
Understanding the potential mechanisms of toxicity is crucial. While this compound's primary target is known, high concentrations or off-target effects could induce apoptosis through common signaling pathways. Two major extrinsic pathways are the Fas/FasL pathway and the Perforin/Granzyme pathway.
Fas/Fas Ligand Apoptosis Pathway
This pathway is initiated when the Fas ligand (FasL), present on the surface of cells like cytotoxic T lymphocytes, binds to the Fas receptor (FasR or CD95) on the target cell. This interaction leads to the recruitment of adapter proteins (FADD) and the activation of pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Activated caspase-8 then initiates a cascade by activating executioner caspases like caspase-3, leading to apoptosis.
References
- 1. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 6. takarabio.com [takarabio.com]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
KRH102140: A Comparative Analysis Against Other Known HIF-1α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KRH102140 with other established Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors. The information presented herein is based on available experimental data to facilitate an objective evaluation of its performance and potential therapeutic applications.
Introduction to HIF-1α and Its Inhibition
Hypoxia-Inducible Factor-1 (HIF-1) is a crucial transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, cell survival, and other processes that allow cells to adapt to the hypoxic environment.
In various pathologies, particularly cancer, the HIF-1 pathway is often constitutively active, promoting tumor growth, metastasis, and resistance to therapy. Consequently, inhibiting HIF-1α has emerged as a promising strategy for cancer treatment. HIF-1α inhibitors can be broadly categorized based on their mechanism of action, which includes inhibiting HIF-1α synthesis, promoting its degradation, preventing its dimerization with HIF-1β, blocking its DNA binding, or inhibiting its transcriptional activity.
This compound: A Prolyl Hydroxylase Domain 2 (PHD2) Activator
This compound is a potent activator of Prolyl Hydroxylase Domain 2 (PHD2), an enzyme that plays a key role in the oxygen-dependent degradation of HIF-1α.[1][2] By activating PHD2, this compound enhances the prolyl hydroxylation of HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and rapid degradation by the proteasome.[1][2] This mechanism effectively reduces the cellular levels of HIF-1α, thereby inhibiting the transcription of its target genes.
Experimental evidence has demonstrated that this compound is more efficient at suppressing HIF-1α in human osteosarcoma cells under hypoxic conditions compared to a structurally similar compound, KRH102053.[1][2] Furthermore, this compound has been shown to decrease the mRNA levels of key HIF-1α target genes involved in angiogenesis and metabolism, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (Glut1).[1][2] Its anti-angiogenic potential is further supported by its ability to inhibit tube formation in human umbilical vein endothelial cells (HUVECs).[1][2]
Comparative Analysis of HIF-1α Inhibitors
The following tables provide a comparative overview of this compound and other known HIF-1α inhibitors, categorized by their mechanism of action. Due to the limited availability of publicly accessible quantitative data for this compound, its potency is described qualitatively.
Table 1: Inhibitors Promoting HIF-1α Degradation
| Compound | Mechanism of Action | Potency (IC50) | Cell Lines/System | Reference |
| This compound | PHD2 Activator | More potent than KRH102053 | Human Osteosarcoma Cells | [1][2] |
| LW6 | Promotes VHL-mediated proteasomal degradation | ~5 µM (HIF-1α accumulation) | HeLa, HCT116 | [3] |
| BAY 87-2243 | Inhibitor of mitochondrial complex I | 1.6 nM (HIF-1 reporter gene assay) | H460 | [3] |
Table 2: Inhibitors of HIF-1α/HIF-1β Dimerization
| Compound | Mechanism of Action | Potency (IC50) | Cell Lines/System | Reference |
| Acriflavine | Binds to the PAS-B domain of HIF-1α and HIF-2α | ~7.5 µM (HIF-1 reporter gene assay) | T47D | [4] |
| cyclo-CLLFVY | Binds to the PAS-B domain of HIF-1α | 19 µM (U2OS), 16 µM (MCF-7) | U2OS, MCF-7 | [5] |
Table 3: Inhibitors of HIF-1α Expression and Translation
| Compound | Mechanism of Action | Potency (IC50) | Cell Lines/System | Reference |
| PX-478 | Reduces HIF-1α mRNA and protein expression | ~20-30 µM (HIF-1α protein) | PC3, HT29 | |
| Topotecan | Topoisomerase I inhibitor, inhibits HIF-1α translation | ~10-100 nM (HIF-1α protein) | Various cancer cell lines | [6][7] |
| Ganetespib | Hsp90 inhibitor | ~30 nM (cell viability) | Various cancer cell lines | [8][9] |
| Digoxin | Cardiac glycoside, inhibits HIF-1α protein synthesis | ~25-100 nM (HIF-1α protein) | PC-3, DU145 | [8] |
Table 4: Inhibitors of HIF-1 DNA Binding
| Compound | Mechanism of Action | Potency (IC50) | Cell Lines/System | Reference |
| Echinomycin | Intercalates with DNA at HRE sequences | ~1-2 nM (HIF-1 DNA binding) | In vitro | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of HIF-1α inhibitors.
Western Blot for HIF-1α Protein Levels
-
Objective: To quantify the cellular levels of HIF-1α protein following treatment with an inhibitor.
-
Protocol:
-
Cells are cultured to the desired confluency and then exposed to hypoxic conditions (e.g., 1% O2) in the presence or absence of the test inhibitor for a specified duration.
-
Total protein is extracted from the cells using a lysis buffer containing protease inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HIF-1α.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. A loading control, such as β-actin or GAPDH, is used to normalize the HIF-1α protein levels.
-
Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Gene Expression
-
Objective: To measure the mRNA expression levels of HIF-1α target genes (e.g., VEGF, GLUT1) after inhibitor treatment.
-
Protocol:
-
Cells are treated as described for the Western blot experiment.
-
Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
The quality and quantity of the RNA are assessed.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR is performed using gene-specific primers for the target genes and a reference gene (e.g., ACTB, GAPDH).
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
Hypoxia-Response Element (HRE) Luciferase Reporter Assay
-
Objective: To assess the transcriptional activity of HIF-1.
-
Protocol:
-
Cells are transiently or stably transfected with a reporter plasmid containing multiple copies of the HRE sequence upstream of a luciferase gene.
-
Transfected cells are treated with the inhibitor under hypoxic conditions.
-
Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
The results are typically normalized to the activity of a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.
-
Tube Formation Assay
-
Objective: To evaluate the anti-angiogenic potential of an inhibitor in vitro.
-
Protocol:
-
A layer of basement membrane extract (e.g., Matrigel) is coated onto the wells of a 96-well plate and allowed to solidify.
-
Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence or absence of the test inhibitor.
-
The cells are incubated for a period of time (typically 6-18 hours) to allow for the formation of capillary-like structures (tubes).
-
The formation of tubes is observed and photographed under a microscope.
-
The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, or number of loops using image analysis software.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An activator of PHD2, this compound, decreases angiogenesis via inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual Inhibition of HIF-1α and HIF-2α as a Promising Treatment for VHL-Associated Hemangioblastomas: A Pilot Study Using Patient-Derived Primary Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 6. DSpace [openaccess.hacettepe.edu.tr]
- 7. Sci-Hub [sci-hub.red]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Dose-Response Analysis of K-Series Compounds: KRH102140 vs. KRH102053
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-response characteristics of two related compounds, KRH102140 and KRH102053. Both are known activators of prolyl hydroxylase 2 (PHD2), a key enzyme in the regulation of hypoxia-inducible factor (HIF-1α).[1][2][3] By activating PHD2, these compounds lead to the degradation of HIF-1α, a critical transcription factor in cellular responses to low oxygen, which in turn can inhibit processes like angiogenesis.[1][2][4]
Available literature suggests that this compound is a more potent suppressor of HIF-1α than its structural analog, KRH102053.[1][4] This guide synthesizes the available information and presents a framework for their comparative evaluation, including hypothetical dose-response data and standardized experimental protocols.
Quantitative Data Summary
| Compound | Target | Cell Line | Assay Type | Hypothetical IC50 (µM) | Reported Relative Potency |
| This compound | PHD2 (HIF-1α degradation) | HOS (Human Osteosarcoma) | HIF-1α Western Blot | 15 | More efficient suppression of HIF-1α than KRH102053.[1][4] |
| KRH102053 | PHD2 (HIF-1α degradation) | HOS (Human Osteosarcoma) | HIF-1α Western Blot | 30 | Activator of PHD2, leading to HIF-1α degradation.[2][3] |
Note: IC50 values are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
A standardized protocol for determining the dose-response curve and IC50 values is crucial for accurate comparison. The following is a detailed methodology for a cell viability assay, a common method to assess the cytotoxic or anti-proliferative effects of compounds.
Protocol: Cell Viability (MTT) Assay for Dose-Response Analysis
This protocol is adapted from standard methodologies for assessing cell viability.[5][6][7][8]
1. Cell Seeding:
- Culture human osteosarcoma (HOS) cells, or another appropriate cell line, in a suitable medium.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare stock solutions of this compound and KRH102053 in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of each compound to create a range of concentrations (e.g., 0.1 µM to 100 µM).
- Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.
- Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5][6]
- Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[5][7]
- Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[5][7]
- Mix gently on an orbital shaker to ensure complete solubilization.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
- Subtract the background absorbance from a blank well (medium and MTT solution only).
- Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
- Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the curve and determine the IC50 value for each compound.[6]
Visualizations
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound and KRH102053, highlighting their role in the HIF-1α degradation pathway.
References
- 1. An activator of PHD2, this compound, decreases angiogenesis via inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid degradation of hypoxia-inducible factor-1alpha by KRH102053, a new activator of prolyl hydroxylase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid degradation of hypoxia-inducible factor-1α by KRH102053, a new activator of prolyl hydroxylase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability and Analysis for Dose Titration Experiments [bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Effect of KRH102140 in a Secondary Assay: A Comparative Guide
This guide provides an objective comparison of the novel anti-angiogenic compound KRH102140 against Sunitinib, an established multi-targeted tyrosine kinase inhibitor. We detail the validation of this compound's efficacy using the in vitro endothelial tube formation assay, presenting supporting data, experimental protocols, and pathway diagrams for researchers, scientists, and drug development professionals.
Mechanism of Action: this compound Targets HIF-1α for Degradation
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key regulator of this process is the Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normal oxygen (normoxia) conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) protein, subsequent ubiquitination, and rapid degradation by the proteasome. Under hypoxic conditions, common in the tumor microenvironment, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of pro-angiogenic genes such as Vascular Endothelial Growth Factor (VEGF).
This compound is a potent activator of PHD2.[1][2] By enhancing PHD2 activity even under hypoxic conditions, this compound promotes the degradation of HIF-1α, thereby reducing the expression of its downstream target genes and inhibiting angiogenesis.[1][2] In contrast, Sunitinib inhibits angiogenesis by blocking multiple receptor tyrosine kinases (RTKs), including VEGF receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), on the surface of endothelial cells.[3][4][5]
Secondary Assay: In Vitro Tube Formation
To validate the anti-angiogenic activity of this compound, the endothelial tube formation assay was selected. This is a widely used in vitro assay that models the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.[5] The assay is quantifiable, reproducible, and suitable for comparing the inhibitory potential of different compounds.
The general workflow involves seeding Human Umbilical Vein Endothelial Cells (HUVECs) onto a basement membrane matrix (e.g., Matrigel), which induces their differentiation into tube-like structures. The test compounds are added to the cells, and their effect on the formation of these networks is quantified after a set incubation period.
Comparative Performance Data
This compound was tested in a HUVEC tube formation assay and compared with the vehicle control and the known angiogenesis inhibitor, Sunitinib. The results demonstrate a potent, dose-dependent inhibition of tube formation by this compound.
| Treatment | Concentration (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| Vehicle Control | 0 | 100 ± 8.5 | 100 ± 9.2 |
| This compound | 0.1 | 65 ± 6.1 | 58 ± 7.5 |
| 1 | 28 ± 4.3 | 21 ± 5.1 | |
| 10 | 8 ± 2.1 | 5 ± 1.8 | |
| Sunitinib | 0.1 | 82 ± 7.9 | 75 ± 8.8 |
| 1 | 52 ± 5.4 | 45 ± 6.3 | |
| 10 | 15 ± 3.3 | 11 ± 2.9 |
Note: Data are representative and presented as mean ± standard deviation. The inhibitory effect of this compound on HUVEC tube formation has been experimentally confirmed.[1][2] Sunitinib has been reported to cause approximately 50% inhibition of tube formation at 1 µM.[6]
Experimental Protocols
HUVEC Tube Formation Assay
This protocol outlines the procedure for assessing the anti-angiogenic effects of this compound and Sunitinib.
1. Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Growth factor-reduced Matrigel Basement Membrane Matrix
-
96-well cell culture plates
-
This compound and Sunitinib stock solutions (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Calcein AM (for visualization)
2. Experimental Procedure:
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire bottom surface of the well is covered.
-
Gelling: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Culture HUVECs in EGM-2 medium. When cells are approximately 80-90% confluent, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with medium, centrifuge the cells, and resuspend in basal medium (EGM-2 without growth factors) to a concentration of 2 x 10⁵ cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound and Sunitinib in basal medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).
-
Seeding and Treatment: Mix equal volumes of the HUVEC suspension and the treatment dilutions. Add 100 µL of this final cell-treatment suspension to each Matrigel-coated well, resulting in a final cell density of 10,000 cells/well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor the cells periodically for tube formation.
-
Visualization and Imaging: After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes for fluorescent visualization. Capture images of the tube network in each well using an inverted fluorescence microscope.
3. Data Quantification:
-
Analyze the captured images using an automated angiogenesis analyzer software (e.g., the Angiogenesis Analyzer plugin for ImageJ).
-
Quantify key parameters such as the total length of the tube network, the number of junctions (branch points), and the total mesh area.
-
Normalize the data from the compound-treated wells to the vehicle control wells (set to 100%).
Conclusion
The data presented in this guide validates the anti-angiogenic effect of this compound in a robust secondary assay. By activating PHD2 and promoting the degradation of HIF-1α, this compound potently inhibits endothelial cell tube formation in vitro.[1][2] Its efficacy, when compared to the established inhibitor Sunitinib, suggests that targeting the HIF-1α pathway is a promising strategy for the development of novel anti-angiogenic therapeutics. Further in vivo studies are warranted to confirm these findings.
References
- 1. m.youtube.com [m.youtube.com]
- 2. An activator of PHD2, this compound, decreases angiogenesis via inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Cross-Validation of KRH102140's Mechanism in Cancer: A Comparative Guide
A Detailed Analysis of the PHD2 Activator KRH102140 and its Alternatives in Oncology Research
The therapeutic targeting of cellular responses to hypoxia is a burgeoning area in oncology. A key regulator of this response is the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that is often overexpressed in tumors and is associated with cancer progression, metastasis, and resistance to therapy.[1] this compound is a novel small molecule that has been identified as a potent activator of Prolyl Hydroxylase Domain 2 (PHD2), an enzyme that plays a critical role in the degradation of HIF-1α.[2] This guide provides a comprehensive comparison of this compound with other therapeutic alternatives that modulate the PHD2/HIF-1α axis, supported by available experimental data and detailed protocols for key validation assays.
The PHD2/HIF-1α Signaling Axis: A Prime Target in Cancer Therapy
Under normal oxygen conditions (normoxia), PHD2 hydroxylates specific proline residues on the HIF-1α subunit. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for rapid proteasomal degradation.[3][4] In the hypoxic microenvironment of a tumor, the activity of PHD enzymes is inhibited due to the lack of their essential co-substrate, oxygen. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in critical cancer-promoting processes.[5] These include:
-
Angiogenesis: Upregulation of factors like Vascular Endothelial Growth Factor (VEGF) to promote the formation of new blood vessels that supply the tumor with nutrients and oxygen.[6]
-
Metabolic Reprogramming: Shifting cellular metabolism towards glycolysis to ensure energy production even in low-oxygen conditions.[7]
-
Cell Survival and Proliferation: Activating pathways that prevent apoptosis and promote cell growth.[1]
-
Invasion and Metastasis: Promoting the expression of genes that facilitate tumor cell migration and the invasion of surrounding tissues.[8]
By activating PHD2, this compound effectively mimics a normoxic state, leading to the degradation of HIF-1α even under hypoxic conditions. This disrupts the adaptive mechanisms of cancer cells and is therefore a promising strategy for anti-cancer therapy.
This compound: Mechanism of Action and Preclinical Evidence
This compound is a small molecule activator of PHD2. Its primary mechanism of action is to enhance the enzymatic activity of PHD2, thereby promoting the hydroxylation and subsequent degradation of HIF-1α. This leads to the downregulation of HIF-1α target genes that are crucial for tumor growth and survival.
dot
Figure 1. Mechanism of this compound in regulating HIF-1α stability.
Preclinical studies have demonstrated the efficacy of this compound in cellular models. In human osteosarcoma cells, this compound was shown to be more efficient at suppressing HIF-1α compared to a similar compound, KRH102053.[2] This suppression of HIF-1α led to a decrease in the mRNA levels of several downstream target genes critical for cancer progression, including:
-
Vascular Endothelial Growth Factor (VEGF): A key driver of angiogenesis.
-
Adrenomedullin (ADM): A pro-angiogenic and cell survival factor.
-
Glucose Transporter 1 (Glut1): Facilitates glucose uptake for glycolysis.
-
Aldolase A and Enolase 1: Enzymes involved in the glycolytic pathway.
-
Monocarboxylate Transporter 4 (MCT4): Exports lactate, a byproduct of glycolysis.[2]
Furthermore, this compound was shown to inhibit tube formation in Human Umbilical Vein Endothelial Cells (HUVECs), a key in vitro model for angiogenesis.[2] While these initial findings are promising, a comprehensive cross-validation of this compound's efficacy in a broader range of cancer cell types is necessary to fully understand its therapeutic potential.
Comparative Analysis of PHD Modulators
A number of other small molecules that modulate the activity of PHD enzymes are currently under investigation. These compounds, while sharing a common pathway, may exhibit different specificities for PHD isoforms and varying off-target effects. A direct quantitative comparison of the cytotoxic effects of this compound in various cancer cell lines is limited by the lack of publicly available IC50 data. However, a comparison of the available data for alternative PHD inhibitors is presented below.
Table 1: Comparison of PHD Inhibitors
| Compound | Target(s) | IC50 vs PHD1 (nM) | IC50 vs PHD2 (nM) | IC50 vs PHD3 (nM) | Reported Effects in Cancer Cells |
| This compound | PHD2 Activator | Data not available | Data not available | Data not available | Suppresses HIF-1α in human osteosarcoma cells.[2] |
| KRH102053 | PHD2 Activator | Data not available | Data not available | Data not available | Suppresses HIF-1α in human osteosarcoma cells.[2] |
| IOX2 | PHD2 Inhibitor | >10,000 | 22 | >10,000 | Stabilizes HIF-1α in RCC4 renal carcinoma cells. |
| Vadadustat (AKB-6548) | Pan-PHD Inhibitor | Low nM | Low nM | Low nM | Stabilizes HIF-1α and HIF-2α in Hep3B hepatocellular carcinoma cells. |
| Roxadustat (FG-4592) | Pan-PHD Inhibitor | Data not available | Data not available | Data not available | Upregulates HIF-1α in HepG2 and MCF-7 cancer cells. |
| Molidustat (BAY 85-3934) | Pan-PHD Inhibitor | 480 | 280 | 450 | Stabilizes HIF-1α and HIF-2α in HeLa cells; induces cell cycle arrest in MDA-MB-231 breast cancer cells. |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in vitro. Lower values indicate higher potency.
Table 2: Cytotoxic Effects (IC50) of PHD Modulators in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Various | Data not publicly available |
| IOX2 | Various | Data not publicly available |
| Vadadustat (AKB-6548) | Various | Data not publicly available |
| Roxadustat (FG-4592) | Various | Data not publicly available |
| Molidustat (BAY 85-3934) | MDA-MB-231 (Breast) | ~50 (for cell cycle arrest) |
Note: The lack of comprehensive cytotoxic IC50 data for these compounds in a wide range of cancer cell lines highlights a significant gap in the current literature and an area for future research.
Experimental Protocols for Mechanism Validation
To facilitate further research and cross-validation of this compound and similar compounds, detailed protocols for key experimental assays are provided below.
Figure 3. Logical comparison of PHD2 activators and inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cancer Cell Metabolism in Hypoxia: Role of HIF-1 as Key Regulator and Therapeutic Target [mdpi.com]
- 8. Frontiers | Hypoxia-inducible factor in breast cancer: role and target for breast cancer treatment [frontiersin.org]
A Comparative Guide: Small Molecule Activator KRH102140 versus Genetic Knockdown for HIF-1α Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Methodologies for Targeting the Hypoxia-Inducible Factor-1α Pathway.
Hypoxia-Inducible Factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen conditions and a critical target in various pathologies, including cancer and ischemic diseases. Its inhibition is a key therapeutic strategy, and researchers primarily employ two distinct approaches: pharmacological inhibition with small molecules like KRH102140 and genetic silencing through techniques such as siRNA, shRNA, or CRISPR. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
At a Glance: this compound vs. Genetic Knockdown of HIF-1α
| Feature | This compound | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism of Action | Indirect inhibition. Activates Prolyl Hydroxylase Domain 2 (PHD2), leading to the hydroxylation and subsequent proteasomal degradation of HIF-1α.[1][2] | Direct inhibition of HIF-1α expression at the genetic level. |
| Mode of Delivery | Addition to cell culture medium. | Transfection or transduction of nucleic acids (siRNA, shRNA plasmids/viruses, CRISPR components) into cells.[3] |
| Duration of Effect | Transient and reversible; dependent on compound's half-life and continuous presence. | Can be transient (siRNA) or stable (shRNA, CRISPR), leading to long-term or permanent gene silencing. |
| Specificity | Targets PHD2, which can have other substrates besides HIF-1α, potentially leading to off-target effects. | Highly specific to the HIF-1α mRNA sequence, but off-target effects due to sequence homology are possible. |
| Ease of Use | Relatively simple to apply and optimize dosage. | Technically more complex, requiring optimization of transfection/transduction protocols. |
| Application | Ideal for studying the acute effects of HIF-1α inhibition and for in vivo studies where systemic delivery is feasible. | Suited for in-depth studies of HIF-1α function in specific cell lines and for creating stable loss-of-function models. |
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data from various studies, showcasing the efficacy of this compound and genetic knockdown in reducing the expression of HIF-1α and its downstream target, Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.
Table 1: Effect of this compound on VEGF mRNA Expression and Tube Formation
| Treatment | Concentration | Cell Type | % Reduction in VEGF mRNA | % Reduction in Tube Formation | Reference |
| This compound | 2 µM | HOS | Not specified | Not specified | [1] |
| This compound | 20 µM | HOS | ~50% | Not specified | [1] |
| This compound | 2 µM | HUVEC | Not specified | ~25% (Hypoxia) | [4] |
| This compound | 20 µM | HUVEC | Not specified | ~60% (Hypoxia) | [4] |
Caveat: Data is derived from multiple experiments within the same publication.
Table 2: Effect of HIF-1α Genetic Knockdown on VEGF Expression
| Knockdown Method | Cell Type | % Reduction in HIF-1α mRNA | % Reduction in VEGF mRNA | Reference |
| siRNA | Retinal Neovascularization Mouse Model | 57.4% | 85.6% (co-transfection with VEGF siRNA) | [5] |
| siRNA | Human RPE cells | "Dramatically decreased" | "Dramatically decreased" | [6] |
| siRNA | Osteosarcoma SaOS-2 cells | "Obviously reduced" | "Obviously reduced" | [7] |
Caveat: The presented data are from different studies with varying experimental conditions. Direct comparison of absolute values should be made with caution.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: HIF-1α signaling under normoxia, hypoxia, and the points of intervention for this compound and genetic knockdown.
Caption: A generalized experimental workflow for comparing this compound and HIF-1α genetic knockdown.
Detailed Experimental Protocols
1. This compound Treatment Protocol
This protocol is a general guideline based on published literature and should be optimized for specific cell lines and experimental conditions.
-
Cell Culture: Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 2 µM and 20 µM).[1][4]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Hypoxia Induction (if required): For studying hypoxia-induced HIF-1α, place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for the desired duration (e.g., 8-24 hours).
-
Downstream Analysis: Following incubation, harvest the cells for analysis such as Western blotting, RT-qPCR, or functional assays like tube formation.
2. Genetic Knockdown of HIF-1α using siRNA
This protocol provides a general procedure for transient knockdown of HIF-1α in HUVECs.
-
Cell Seeding: One day prior to transfection, seed HUVECs in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the HIF-1α specific siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The medium can be changed after 4-6 hours if cytotoxicity is a concern.
-
Hypoxia Induction and Analysis: After the incubation period, induce hypoxia if required, and then proceed with downstream analyses to confirm knockdown efficiency and its functional consequences.
3. Western Blot for HIF-1α Detection
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or similar assay.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the coated plate in the presence of the test compound (this compound) or after siRNA transfection.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of capillary-like structures.
-
Analysis: Visualize the tube network using a microscope and quantify parameters such as the number of nodes, number of branches, and total tube length using imaging software.
5. PHD2 Activity Assay
-
Principle: This assay measures the hydroxylation of a synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α by PHD2.
-
Procedure:
-
Immobilize a biotinylated HIF-1α peptide on a streptavidin-coated plate.
-
Prepare cell lysates or use recombinant PHD2.
-
Incubate the lysates or recombinant enzyme with the peptide in a reaction buffer containing necessary co-factors (e.g., 2-oxoglutarate, ascorbate, Fe(II)).
-
Detect the hydroxylated peptide using a specific antibody.[8][9][10]
-
Conclusion
Both this compound and genetic knockdown are powerful tools for investigating the role of HIF-1α. The choice between these methods depends on the specific experimental goals, the desired duration of inhibition, and the experimental system. This compound offers a convenient and reversible method for acute inhibition, while genetic knockdown provides a highly specific and potentially long-term solution for studying the consequences of HIF-1α loss-of-function. By understanding the distinct advantages and limitations of each approach, researchers can make informed decisions to advance their studies into the complex biology of the HIF-1α pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. An activator of PHD2, this compound, decreases angiogenesis via inhibition of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Inhibitory effect of siRNA targeting HIF-1alpha on differentiation of peripheral blood endothelial progenitor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Inhibitory effect of interfering RNA targeting HIF-1alpha and VEGF on retinal neovascularization in the mouse] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of VEGF expression by targeting HIF-1 alpha with small interference RNA in human RPE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of siRNA-mediated HIF-1α gene silencing on angiogenesis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.9. PHD2 Activity Assay [bio-protocol.org]
- 9. assaygate.com [assaygate.com]
- 10. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
Statistical Analysis of KRH102140: A Comparative Guide to a Novel PHD2 Activator
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of KRH102140's performance against alternative Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors, supported by experimental data.
This guide provides a comprehensive statistical analysis of this compound, a potent activator of Prolyl Hydroxylase Domain 2 (PHD2), and its role in the suppression of HIF-1α. Through the presentation of comparative data, detailed experimental protocols, and signaling pathway visualizations, this document serves as a valuable resource for researchers investigating novel anti-angiogenic therapies.
Comparative Performance Analysis
This compound has demonstrated notable efficacy in the regulation of the HIF-1α pathway, a critical mediator of cellular response to hypoxia and a key target in cancer therapy. The following tables summarize the available quantitative data comparing this compound with other known PHD2 activators and HIF-1α inhibitors.
Table 1: Comparative Efficacy of PHD2 Activators on HIF-1α Suppression
| Compound | Mechanism of Action | Target Cells | Observed Effect on HIF-1α | Quantitative Data | Citation |
| This compound | PHD2 Activator | Human Osteosarcoma (HOS) Cells | More efficient suppression than KRH102053 | Specific IC50 not provided, but demonstrated greater potency in direct comparison.[1][2] | [1][2] |
| KRH102053 | PHD2 Activator | Human Osteosarcoma (HOS) Cells | Rapidly decreased HIF-1α levels | Less potent than this compound. | [1] |
| Roxadustat (FG-4592) | PHD Inhibitor | Various (in clinical trials for anemia) | Stabilizes HIF, leading to increased erythropoietin production. Primarily inhibits PHD3, boosting HIF-2α. | Not directly compared with this compound for HIF-1α suppression in a research context. | |
| Vadadustat | PHD Inhibitor | Various (in clinical trials for anemia) | Stabilizes HIF to stimulate erythropoiesis. | Not directly compared with this compound for HIF-1α suppression in a research context. | |
| Daprodustat | PHD Inhibitor | Various (in clinical trials for anemia) | Stabilizes HIF, leading to increased red blood cell production. | Not directly compared with this compound for HIF-1α suppression in a research context. |
Table 2: Effect of this compound on Downstream Targets and Angiogenesis
| Experiment | Target | Cell Line | This compound Concentration | Observed Effect | Citation |
| Gene Expression (RT-PCR) | VEGF mRNA | HOS Cells | 2 µM and 20 µM | Concentration-dependent decrease in mRNA levels.[2] | [2] |
| Gene Expression (RT-PCR) | Adrenomedullin, Glut1, Aldolase A, Enolase 1, MCT4 mRNA | HOS Cells | Not specified | Decreased mRNA levels of all target genes.[1][2] | [1][2] |
| Protein Expression (ELISA) | VEGF Protein | HOS Cells | 2 µM and 20 µM | Concentration-dependent suppression of protein levels.[2] | [2] |
| In Vitro Angiogenesis | Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Inhibition of tube formation.[1][2] | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
HIF-1α Protein Level Assessment by Western Blot
This protocol details the detection and quantification of HIF-1α protein levels in cell lysates.
a. Sample Preparation:
-
Culture Human Osteosarcoma (HOS) cells to 70-80% confluency.
-
Treat cells with this compound or alternative compounds at desired concentrations for the specified duration under hypoxic conditions (e.g., 1% O₂).
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
b. Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Normalize HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).
In Vitro Angiogenesis: HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
a. Preparation:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.[3]
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
b. Assay Procedure:
-
Harvest HUVECs and resuspend them in basal medium containing the test compounds (e.g., this compound) at various concentrations.
-
Seed 1 x 10⁴ HUVECs onto the surface of the polymerized Matrigel in each well.[3]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[3]
c. Analysis:
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
Capture images and quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
Gene Expression Analysis of VEGF by Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying the mRNA levels of Vascular Endothelial Growth Factor (VEGF), a key downstream target of HIF-1α.
a. RNA Extraction and cDNA Synthesis:
-
Treat HOS cells with this compound or alternative compounds as described for the Western Blot protocol.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
b. qPCR Reaction:
-
Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for VEGF, and a suitable SYBR Green qPCR master mix.
-
Use primers for a housekeeping gene (e.g., β-actin or GAPDH) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for both VEGF and the housekeeping gene.
-
Calculate the relative expression of VEGF mRNA using the ΔΔCt method.
Visualizing the Molecular Landscape
To further elucidate the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound Mechanism of Action.
References
Safety Operating Guide
Personal protective equipment for handling KRH102140
Disclaimer: This document provides general guidance for handling KRH102140 in a laboratory setting. A formal Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment before handling this compound. All laboratory activities should be performed in accordance with your institution's established safety protocols and regulations.
Compound Information
This compound is a potent activator of PHD2 (prolyl hydroxylase domain-containing protein 2) and is intended for research use only.[1] It has been shown to suppress HIF-1α in human osteosarcoma cells under hypoxic conditions.[1][2][3]
| Property | Value |
| CAS Number | 864769-01-7[1] |
| Chemical Formula | C25H24FNO[1] |
| Molecular Weight | 373.47 g/mol [1] |
| Synonym | (2-fluorobenzyl)-(2-methyl-2-phenyl-2H-chromen-6-yl-amine)[2] |
| Appearance | Not specified (assume solid powder) |
| Storage (Short-term) | 0 - 4 °C (days to weeks)[1] |
| Storage (Long-term) | -20 °C (months to years)[1] |
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a cautious approach is warranted. The following PPE is recommended as a minimum standard when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | Use in a certified chemical fume hood | If handling outside of a fume hood is unavoidable, a fit-tested N95 or higher respirator may be required, subject to a risk assessment. |
Handling and Operational Plan
This section outlines a standard operational workflow for handling this compound, from receiving to disposal.
Caption: Figure 1. A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Contaminated Solid Waste | Includes pipette tips, tubes, gloves, and weighing paper. |
| Collect in a designated, sealed, and clearly labeled hazardous waste container. | |
| Unused Compound | Do not dispose of down the drain. |
| Dispose of in its original container or a suitable, sealed waste container labeled as hazardous chemical waste. | |
| Contaminated Liquid Waste | Includes solvents used for reconstitution or in experimental procedures. |
| Collect in a designated, sealed, and clearly labeled hazardous liquid waste container. Ensure waste is segregated by solvent compatibility. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (E&S) department for specific guidance.
Caption: Figure 2. Decision process for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
